3-Bromo-4-chlorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPZGNUPNMRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370784 | |
| Record name | 3-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-10-6 | |
| Record name | 3-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-chlorobenzoic acid CAS number
An In-depth Technical Guide to 3-Bromo-4-chlorobenzoic Acid
CAS Number: 42860-10-6
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the development of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a key synthetic protocol, and discusses its primary applications, targeting researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3] Its molecular structure, featuring a bromine and a chlorine atom on the benzoic acid backbone, imparts specific reactivity and makes it a valuable intermediate in complex syntheses.
| Property | Value | Source(s) |
| CAS Number | 42860-10-6 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄BrClO₂ | [5][6] |
| Linear Formula | BrC₆H₃(Cl)CO₂H | [4][5] |
| Molecular Weight | 235.46 g/mol | [4][5][6] |
| Melting Point | 218-222 °C | [1][4][9] |
| Appearance | White to light yellow crystalline powder | [1][2][3][10] |
| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and ketones | [2] |
| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | [4] |
| SMILES | OC(=O)c1ccc(Cl)c(Br)c1 | [4] |
Experimental Protocols: Synthesis
The most frequently cited method for the synthesis of this compound is through the diazotization of an amino-substituted precursor, followed by a Sandmeyer-type reaction.[11]
Synthesis of this compound via Diazotization
Objective: To synthesize this compound from 3-amino-4-chlorobenzoic acid.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
Methodology:
-
Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution. The temperature is maintained below 5 °C to ensure the stability of the resulting diazonium salt. The completion of the diazotization can be tested with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Nitrogen gas will evolve during this step.
-
The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete replacement of the diazonium group with bromine.
-
Isolation and Purification: The mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with water to remove inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile chemical intermediate with significant applications in the synthesis of more complex molecules.[11] Its distinct substitution pattern and the presence of three reactive sites (carboxylic acid, bromine, and chlorine) allow for diverse chemical modifications.
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[11] The compound is utilized in creating potent inhibitors for various biological targets.[11]
-
Organic Synthesis: The carboxylic acid group can be readily converted to other functional groups like esters, amides, and acid chlorides.[11] The bromine and chlorine substituents can participate in cross-coupling reactions, enabling the construction of complex molecular frameworks.[11]
-
Agrochemicals and Dyes: This compound also serves as a precursor in the manufacturing of certain pesticides and dyes.[2]
Caption: Relationship between structure and applications.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][6]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2] A dust mask (type N95 or equivalent) should be used when handling the powder.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
| Hazard Statement | Code | Classification |
| Causes skin irritation | H315 | Skin Irritant, Category 2 |
| Causes serious eye irritation | H319 | Eye Irritant, Category 2 |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 |
References
- 1. This compound | 42860-10-6 [chemicalbook.com]
- 2. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. This compound 42860-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 97 42860-10-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 42860-10-6|this compound|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. This compound | 42860-10-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-chlorobenzoic acid (CAS No. 42860-10-6), an important intermediate in organic synthesis. The information presented is intended to support research, development, and quality control activities within the chemical and pharmaceutical industries.
Core Physical and Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine and a chlorine atom on the benzoic acid framework, imparts specific physical and chemical characteristics that are crucial for its application in synthesis.[1] The presence of these electron-withdrawing halogen substituents influences the acidity of the carboxylic acid group and the overall reactivity of the molecule.[1]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound. It is important to note that while some of these values are experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [2] |
| Molecular Weight | 235.46 g/mol | [2] |
| Melting Point | 218-222 °C | |
| Boiling Point | 347.4 ± 27.0 °C (Predicted) | |
| Density | 1.809 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.58 ± 0.10 (Predicted) | |
| XLogP3 | 3.5 | [3] |
| Appearance | White to off-white or pale cream crystalline powder or crystals. | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as alcohols, ethers, and ketones. |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch, a C=O (carbonyl) stretch, and C-O stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies, will also be present.[3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift. The six aromatic carbons will have chemical shifts influenced by the bromo, chloro, and carboxylic acid substituents.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and a common synthetic route for this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.
Solubility Determination
The solubility of this compound in various solvents can be assessed through the following procedure.
Methodology:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously at a constant temperature.
-
The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. For quantitative measurements, the undissolved solid can be filtered, dried, and weighed.
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction.
Methodology:
-
Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrobromic acid). The solution is cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide. This induces the replacement of the diazonium group with a bromine atom, leading to the formation of this compound.
-
Isolation and Purification: The crude product precipitates from the reaction mixture and is collected by filtration. It is then washed and can be further purified by recrystallization from a suitable solvent to yield the final product.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Synthetic pathway for this compound.
References
Technical Guide: Physicochemical Properties and Synthesis of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 3-Bromo-4-chlorobenzoic acid, a key intermediate in organic synthesis. The document outlines its physicochemical data, standardized experimental protocols for melting point determination and a common synthetic route, and a visual representation of its synthesis pathway.
Physicochemical Data: Melting Point
This compound is a colorless to yellowish crystalline solid.[1] Its solubility is limited in water but notable in organic solvents such as alcohols, ethers, and ketones.[1] There is a range of reported melting points for this compound, which are summarized in the table below. The variance may be attributed to the purity of the sample and the specific methodology used for determination. The majority of sources indicate a melting point in the range of 215-225 °C.
| Parameter | Reported Value (°C) | Source |
| Melting Point | ~170 | [1] |
| Melting Point | 215.5 - 224.5 | [2] |
| Melting Point | 217 - 223 | [3] |
| Melting Point | 218 - 222 | [1] |
| Melting Point | 219 - 223 | [4] |
Experimental Protocols
This protocol describes a standard method for determining the melting point of a solid crystalline compound like this compound using a melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered and dried
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Determination: The rate of heating is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
-
Verification: For accuracy, the determination should be repeated at least twice.
A frequently cited method for the synthesis of this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction.[5]
Materials:
-
3-amino-4-chlorobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms an intermediate diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide. The diazonium group is replaced by a bromine atom, leading to the formation of this compound.
-
Isolation and Purification: The resulting precipitate is isolated by filtration, washed with cold water to remove impurities, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the final product.
Mandatory Visualizations
The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.
Caption: Synthesis of this compound.
References
- 1. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 429870050 [thermofisher.com]
- 5. This compound | 42860-10-6 | Benchchem [benchchem.com]
A Technical Guide to the Solubility of 3-Bromo-4-chlorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol [2][3] |
| Melting Point | 218-222 °C[3][4] |
| Appearance | White to off-white crystalline powder[5] |
Qualitative Solubility of this compound
General literature indicates that this compound exhibits the following solubility characteristics:
The presence of the polar carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar organic solvents. However, the hydrophobic nature of the bromochloro-substituted benzene ring limits its solubility in water.
Quantitative Solubility Data of Benzoic Acid (for Reference)
To provide a quantitative context, the following table summarizes the solubility of the parent compound, benzoic acid, in several common organic solvents at various temperatures. It is important to note that the presence of the bromo and chloro substituents on this compound will influence its solubility relative to benzoic acid, likely increasing its hydrophobicity and affecting its interaction with solvent molecules.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 23 | 71.5[6] |
| Ethanol | 15 | 47.1[6] |
| Ethanol | 19.2 | 52.4[6] |
| Acetone | - | Soluble[6] |
| Benzene | - | Soluble[6] |
| Ethyl Acetate | - | Data not available |
| Carbon Tetrachloride | - | Soluble[6] |
| Chloroform | - | Soluble[6] |
| Hexane | - | Soluble[6] |
| Ethyl Ether | - | Soluble[6] |
Note: This data is for benzoic acid and should be used as a general reference. The actual solubility of this compound will differ.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
This method relies on achieving equilibrium between the dissolved and undissolved solute and then determining the mass of the dissolved solute in a known mass of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker bath).
-
The use of a significant excess of the solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, recorded temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and may range from several hours to days.
-
Periodic sampling and analysis can be performed to confirm that the concentration of the dissolved solute is no longer changing, indicating that equilibrium has been reached.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The filtration should be performed at the same temperature as the equilibration to avoid precipitation or further dissolution.
-
-
Mass Determination:
-
Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or evaporating dish).
-
Transfer a known mass of the filtered, saturated solution into the container and record the total mass.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the container from the final weight of the container with the dried residue.
-
Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.
-
Express the solubility as grams of solute per 100 grams of solvent.
-
Spectroscopic Method
This method involves creating a calibration curve using solutions of known concentrations and then using this curve to determine the concentration of a saturated solution.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations. The concentration range should bracket the expected solubility.
-
-
Generation of Calibration Curve:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution and separate the supernatant as described in the Gravimetric Method (Steps 1-3).
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be fully characterized in the public domain, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and qualitative reports. The provided reference data for benzoic acid offers a useful, albeit approximate, benchmark for researchers. The detailed experimental protocols for gravimetric and spectroscopic methods described herein offer robust and reliable approaches for scientists and drug development professionals to determine the precise solubility of this compound in solvents relevant to their specific applications. Such empirical data is indispensable for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulation systems.
References
- 1. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 42860-10-6 [chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Overview of 3-Bromo-4-chlorobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Bromo-4-chlorobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines general experimental protocols for obtaining such data, and visually represents a key synthetic pathway.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and established spectroscopic databases.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11-13 | Singlet (broad) | - | -COOH |
| ~8.2 | Doublet | ~2.0 | H-2 |
| ~7.9 | Doublet of doublets | ~8.5, 2.0 | H-6 |
| ~7.5 | Doublet | ~8.5 | H-5 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O |
| ~138 | C-4 |
| ~134 | C-2 |
| ~132 | C-6 |
| ~130 | C-1 |
| ~128 | C-5 |
| ~122 | C-3 |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1600 | Medium | C=C stretch (Aromatic ring) |
| 1400-1450 | Medium | C=C stretch (Aromatic ring) |
| 1250-1350 | Strong | C-O stretch (Carboxylic acid) |
| 800-850 | Strong | C-H bend (Aromatic, para-substitution) |
| 600-800 | Medium | C-Cl stretch |
| 550-650 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 234/236 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 235/237 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 217/219 | Medium | [M-OH]⁺ |
| 189/191 | Medium | [M-COOH]⁺ |
| 154 | Medium | [M-Br-CO]⁺ |
| 110 | Medium | [M-Br-Cl-CO]⁺ |
Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and fragment ions.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument: Bruker Avance 400 spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Observe frequency: 400 MHz.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Spectral width: -2 to 14 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Observe frequency: 100 MHz.
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024-4096.
-
Spectral width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer with a diamond ATR accessory or equivalent.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument: Thermo LTQ Orbitrap XL mass spectrometer with an electrospray ionization (ESI) source or a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
ESI-MS Acquisition (for accurate mass):
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
Mass range: m/z 50-500.
-
Use a high-resolution mass analyzer to determine the accurate mass of the molecular ion.
-
-
GC-MS Acquisition (for fragmentation pattern):
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the compound.
-
The eluent is directed into the EI source (70 eV).
-
Acquire the mass spectrum over a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern due to bromine and chlorine should be examined.
Synthetic Pathway
A common method for the synthesis of this compound involves the diazotization of an appropriate amino-substituted benzoic acid followed by a Sandmeyer-type reaction.
Caption: Synthesis of this compound via Diazotization and Sandmeyer Reaction.
An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-4-chlorobenzoic acid. Due to the proprietary nature of experimental spectral databases, this guide presents a theoretical interpretation based on the characteristic vibrational frequencies of the functional groups present in the molecule. This information is crucial for substance identification, quality control, and characterization in research and development settings.
Molecular Structure and Expected Vibrational Modes
This compound (C₇H₄BrClO₂) is a disubstituted benzoic acid derivative. Its structure comprises a benzene (B151609) ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom. The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the carboxylic acid group (-COOH), the aromatic ring (C=C), the carbon-hydrogen bonds (C-H), and the carbon-halogen bonds (C-Cl and C-Br).
The infrared spectrum is a unique fingerprint of a molecule, revealing the presence and chemical environment of these functional groups through their vibrational modes (stretching and bending).
Predicted Infrared Spectrum Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established correlation tables for organic compounds. The exact wavenumbers in an experimental spectrum may vary slightly due to the specific solid-state packing, intermolecular interactions, and the sampling technique used.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |
| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H |
| 1710 - 1680 | Strong | C=O stretch | Carboxylic acid C=O |
| 1600 - 1585 | Medium | C=C stretch | Aromatic ring |
| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |
| 1440 - 1395 | Medium | O-H bend | Carboxylic acid O-H in-plane bend |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O |
| 920 | Broad, Medium | O-H bend | Carboxylic acid O-H out-of-plane bend (dimer) |
| 850 - 550 | Medium to Strong | C-Cl stretch | Aryl-Chloride |
| 690 - 515 | Medium to Strong | C-Br stretch | Aryl-Bromide |
Interpretation of Key Spectral Features
-
O-H Stretching (3300 - 2500 cm⁻¹): The most prominent feature in the spectrum is expected to be a very broad and strong absorption band in this region, characteristic of the hydroxyl group of a carboxylic acid dimer formed via intermolecular hydrogen bonding in the solid state.
-
C=O Stretching (1710 - 1680 cm⁻¹): A strong, sharp absorption band is predicted in this region, corresponding to the carbonyl group of the carboxylic acid. Its position is influenced by the electron-withdrawing effects of the aromatic ring and the halogens.
-
Aromatic C=C Stretching (1600 - 1400 cm⁻¹): Several medium-intensity bands are expected in this region, arising from the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretching and O-H Bending (1440 - 1210 cm⁻¹): This region will likely contain a strong C-O stretching band and an in-plane O-H bending vibration, which are often coupled.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the out-of-plane O-H bend of the dimer, and the C-Cl and C-Br stretching vibrations. These bands are highly specific to the overall molecular structure and serve as a "fingerprint" for the compound.
Experimental Protocol: KBr Pellet Method for Solid Sample Analysis
The infrared spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.
Materials and Equipment:
-
This compound (sample)
-
Infrared-grade potassium bromide (KBr), finely ground and dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, powdered KBr.
-
Grinding and Mixing: Add the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is homogeneous and has a consistent, fine texture. This minimizes light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the die of a pellet press. Assemble the die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows involved in the analysis of the IR spectrum of this compound.
3-Bromo-4-chlorobenzoic acid IUPAC name
An In-depth Technical Guide to 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications in the development of more complex molecules.
IUPAC Name
The correct IUPAC name for the compound is This compound .[1]
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] The presence of both bromine and chlorine atoms on the benzene (B151609) ring, along with the carboxylic acid group, imparts distinct chemical properties that make it a valuable intermediate in various synthetic procedures. Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 42860-10-6 | [1][3] |
| Molecular Formula | C₇H₄BrClO₂ | [1][3] |
| Molecular Weight | 235.46 g/mol | [1] |
| Melting Point | 218-222 °C | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | |
| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | [1][3] |
| SMILES | OC(=O)C1=CC(Br)=C(Cl)C=C1 | [1][3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 3-amino-4-chlorobenzoic acid. This method provides a reliable way to introduce the bromine atom at the desired position on the aromatic ring.[3]
Synthesis of this compound via Diazotization and Sandmeyer Reaction
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a known quantity of 3-amino-4-chlorobenzoic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath) until the nitrogen evolution ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
-
Dry the purified product under vacuum to obtain white to off-white crystals of this compound.
-
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of more complex organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. The presence of two distinct halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions, making it a valuable tool in combinatorial chemistry and the synthesis of compound libraries.[3]
A notable application is its use in the synthesis of 3-bromo-4-chlorobenzophenone, which can be achieved through a multi-step reaction procedure.[2] This highlights its role as a foundational scaffold for building more elaborate molecular architectures with potential applications in medicinal chemistry and materials science.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
References
A Comprehensive Technical Guide to 3-Bromo-4-chlorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its significant role in the development of therapeutic agents, particularly SGLT2 inhibitors.
Chemical Identity and Synonyms
This compound is a halogenated aromatic carboxylic acid. For clarity and comprehensive database searching, a compilation of its various identifiers and synonyms is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 42860-10-6 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N |
| SMILES String | O=C(O)c1cc(Br)c(Cl)cc1 |
| Synonyms | 4-Chloro-3-bromobenzoic acid, Benzoic acid, 3-bromo-4-chloro- |
A list of depositor-supplied synonyms includes: 3-bromo-4-chloro-benzoic Acid, 3-Bromo-4-chlorobenzoicAcid, and Dapagliflozin Impurity N24[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 218-222 °C (lit.) |
| Boiling Point | 347.4±27.0 °C at 760 mmHg |
| Density | 1.8±0.1 g/cm³ |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones. |
| pKa | No experimental data available. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid[2]. This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Experimental Protocol: A Representative Sandmeyer Reaction
The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization:
-
In a reaction vessel, dissolve 3-amino-4-chlorobenzoic acid in aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
-
Synthesis Workflow Diagram
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic techniques. While raw spectral data is not provided here, a summary of expected and reported data is tabulated below.
| Technique | Expected/Reported Data |
| ¹H NMR | Aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the six aromatic carbons and the carboxylic acid carbon will be observed. The chemical shifts will be influenced by the bromo, chloro, and carboxyl substituents. |
| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Application in Drug Development: Synthesis of SGLT2 Inhibitors
This compound is a critical building block in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. A prominent example is Dapagliflozin[3][4][5].
Role in Dapagliflozin Synthesis
In the synthesis of Dapagliflozin, this compound is a precursor to the C-aryl glucoside core of the drug. The synthesis generally involves the conversion of this compound to a more reactive derivative, such as an acid chloride or an ester, which then undergoes a Friedel-Crafts-type reaction with a protected glucose derivative.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli[6]. SGLT2 inhibitors, like Dapagliflozin, selectively block this transporter.
By inhibiting SGLT2, these drugs prevent the reabsorption of glucose back into the bloodstream, leading to its excretion in the urine. This mechanism lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes[7][8]. The increased glucose excretion also leads to a mild osmotic diuresis and caloric loss, which can contribute to a reduction in blood pressure and body weight[7].
SGLT2 Signaling Pathway Diagram
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin[9]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with its most notable application in the pharmaceutical industry for the production of SGLT2 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and developers working in this field. This guide provides a foundational resource to support further research and development involving this important compound.
References
- 1. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42860-10-6 | Benchchem [benchchem.com]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. mdpi.com [mdpi.com]
- 7. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
Thermodynamic Properties of 3-Bromo-4-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Bromo-4-chlorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on established methodologies for the determination of its thermodynamic characteristics. The protocols and computational workflows described herein are based on standard practices for halogenated benzoic acids and provide a robust framework for obtaining reliable thermodynamic data.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experiments and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | PubChem[1] |
| Molecular Weight | 235.46 g/mol | PubChem[1] |
| CAS Number | 42860-10-6 | Sigma-Aldrich[2] |
| Melting Point | 218-222 °C | Sigma-Aldrich[2] |
| XLogP3 | 3.5 | PubChem[1] |
| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | PubChem[1] |
Experimental Determination of Thermodynamic Properties
The experimental determination of the thermodynamic properties of organic compounds like this compound relies on precise calorimetric techniques. The following sections detail the standard protocols for measuring the enthalpy of formation and the enthalpy of sublimation.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is determined from the energy of combustion (ΔcU°) measured using a bomb calorimeter. For halogenated compounds, specific considerations are necessary to ensure complete combustion and accurate product analysis.
Experimental Protocol:
-
Sample Preparation: A pellet of high-purity this compound (approximately 1 g) is weighed accurately. The pellet is placed in a crucible within the bomb calorimeter.
-
Bomb Preparation: A small, known amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that the halogen combustion products (HBr and HCl) form a uniform aqueous solution. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change (ΔT).
-
Product Analysis: After combustion, the contents of the bomb are analyzed to determine the quantities of carbon dioxide, and aqueous hydrobromic and hydrochloric acids formed. This analysis is crucial for applying corrections and ensuring the completeness of the reaction.
-
Calculation: The energy of combustion at constant volume (ΔcU°) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). The standard enthalpy of combustion (ΔcH°) is then calculated, and subsequently, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.
Below is a diagram illustrating the workflow for determining the enthalpy of formation using combustion calorimetry.
Enthalpy of Sublimation via the Transpiration Method
The standard enthalpy of sublimation (ΔsubH°) is a crucial parameter for converting thermodynamic data from the condensed phase to the gas phase. The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.
Experimental Protocol:
-
Sample Packing: A sample of crystalline this compound is packed into a saturator tube, often mixed with an inert material like glass beads to ensure efficient saturation of the carrier gas.
-
Apparatus Setup: The saturator is placed in a temperature-controlled furnace. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, slow flow rate.
-
Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The vapor is transported to a condenser where it is collected. The amount of sublimed material is determined by gravimetric analysis or by a suitable chemical analysis technique (e.g., gas chromatography).
-
Data Collection: The experiment is repeated at several different temperatures, and the corresponding vapor pressures are calculated from the mass of the condensed substance, the volume of the carrier gas, and the temperature.
-
Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
The workflow for the transpiration method is depicted in the following diagram.
Computational Determination of Thermodynamic Properties
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules. High-accuracy composite methods and density functional theory are commonly employed for this purpose.
Gaussian-4 (G4) Theory
G4 theory is a high-accuracy composite quantum chemical method for the calculation of molecular energies. It involves a series of calculations that are combined to approximate a very high level of theory and a complete basis set, yielding thermochemical data often within "chemical accuracy" (typically considered to be within 1 kcal/mol of experimental values).
Computational Workflow:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a lower-level, yet robust, method such as B3LYP density functional theory with a suitable basis set (e.g., 6-31G(2df,p)).
-
Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These include CCSD(T) and MP2 calculations with various basis sets.
-
Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Final Energy Calculation: The individual energy components are combined, along with empirical higher-level corrections, to obtain a final, highly accurate total energy. From this, the gas-phase enthalpy of formation can be calculated.
The logical flow of a G4 theory calculation is shown below.
Density Functional Theory (DFT)
DFT, particularly with hybrid functionals like B3LYP, offers a computationally less expensive alternative for predicting thermodynamic properties. While generally less accurate than composite methods like G4, it can provide valuable insights, especially for larger molecules or for comparative studies.
Computational Workflow:
-
Geometry Optimization: The molecular structure is optimized using the B3LYP functional with a large basis set (e.g., 6-311++G(d,p)) to accurately model the electron distribution.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. This provides the ZPVE and allows for the calculation of thermal corrections to the enthalpy, entropy, and Gibbs free energy.
-
Thermochemical Analysis: The results from the frequency calculation are used to compute the standard state (298.15 K and 1 atm) enthalpy, entropy, and Gibbs free energy.
Summary of Thermodynamic Data
As of the date of this publication, a comprehensive set of experimentally determined or computationally predicted thermodynamic properties for this compound is not available in major databases such as the NIST Chemistry WebBook.[3][4] The methodologies outlined in this guide provide the established pathways for researchers to obtain this critical data. It is anticipated that computational methods, particularly G4 theory, would yield a gas-phase enthalpy of formation with an uncertainty of less than 1.5 kcal/mol.
Conclusion
This technical guide has detailed the standard experimental and computational methodologies for determining the thermodynamic properties of this compound. While direct experimental data is currently lacking in the literature, the protocols for combustion calorimetry, the transpiration method, and the computational workflows for G4 theory and DFT provide a clear roadmap for obtaining the enthalpy of formation, enthalpy of sublimation, standard entropy, and Gibbs free energy of this compound. Such data is invaluable for chemical process design, drug development, and fundamental scientific research.
References
Unraveling the Structural Nuances of 3-Bromo-4-chlorobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its specific substitution pattern on the benzene (B151609) ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a concise overview of the available data on this compound, with a focus on its chemical properties and synthesis. Despite extensive searches, detailed crystallographic data from single-crystal X-ray diffraction studies for this compound is not publicly available at this time. Therefore, a comprehensive analysis of its crystal structure, including unit cell parameters and bond lengths/angles, cannot be presented.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Chemical Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| CAS Number | 42860-10-6 |
| Melting Point | 218-222 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Information not widely available |
Synthesis of this compound
The synthesis of this compound typically involves multi-step reaction sequences, starting from commercially available precursors. A common synthetic pathway is the Sandmeyer reaction, a versatile method for the introduction of a halide onto an aromatic ring.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines a general procedure for the synthesis of this compound from 3-Amino-4-chlorobenzoic acid.
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Suspend 3-Amino-4-chlorobenzoic acid in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a short period after the addition is complete to ensure the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
-
Work-up and Purification:
-
The crude product can be isolated by filtration or extraction with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a dilute solution of sodium hydroxide to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Visualization of Synthetic Pathway
The logical workflow for the synthesis of this compound via the Sandmeyer reaction can be visualized as follows:
Caption: Synthetic workflow for this compound.
Conclusion
While a detailed crystallographic analysis of this compound remains elusive in the public domain, its synthesis and fundamental physicochemical properties are well-established. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further research and development. Future studies involving single-crystal X-ray diffraction are necessary to fully elucidate its three-dimensional structure and intermolecular interactions, which would provide invaluable insights for its application in drug design and materials science.
Methodological & Application
Synthesis of 3-Bromo-4-chlorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-chlorobenzoic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. The primary synthesis route detailed is the Sandmeyer reaction, a reliable method for the introduction of a bromine atom onto an aromatic ring. An alternative pathway involving the oxidation of 3-bromo-4-chlorotoluene (B123713) is also discussed. This guide includes comprehensive procedural details, safety precautions, and characterization data to ensure reproducible and efficient synthesis.
Introduction
This compound is a halogenated aromatic carboxylic acid with a unique substitution pattern that makes it a key intermediate in the synthesis of more complex molecules.[1] Its structure allows for diverse functionalization, making it a versatile reagent in medicinal chemistry and materials science. The presence of the electron-withdrawing halogen atoms increases the acidity of the carboxylic acid group, a critical factor in its reactivity.[1] This document outlines the most common and effective methods for its preparation in a laboratory setting.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO₂ | [2][3] |
| Molecular Weight | 235.46 g/mol | [3] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 218-222 °C | |
| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [2] |
| CAS Number | 42860-10-6 | [3] |
Synthesis Pathways
There are two primary synthetic routes for the preparation of this compound. The most reliable and widely used method is the Sandmeyer reaction starting from 3-amino-4-chlorobenzoic acid. An alternative, though potentially lower-yielding, method is the oxidation of 3-bromo-4-chlorotoluene.
Pathway 1: Sandmeyer Reaction of 3-Amino-4-chlorobenzoic acid
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as catalysts.[4][5] This two-step process involves the formation of a diazonium salt from a primary aromatic amine, followed by the displacement of the diazonium group with a halide.[5] In this case, 3-amino-4-chlorobenzoic acid is converted to the corresponding diazonium salt, which is then treated with a bromine source, typically copper(I) bromide, to yield this compound.[1]
Caption: Pathway 1: Sandmeyer Reaction Synthesis.
Pathway 2: Oxidation of 3-Bromo-4-chlorotoluene
This method involves the oxidation of the methyl group of 3-bromo-4-chlorotoluene to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. This route is contingent on the commercial availability and cost-effectiveness of the starting material, 3-bromo-4-chlorotoluene.[6][7][8]
Caption: Pathway 2: Oxidation Synthesis.
Experimental Protocols
Protocol for Pathway 1: Sandmeyer Reaction
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Ice
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
Step 1: Diazotization of 3-Amino-4-chlorobenzoic acid
-
In a round-bottom flask, suspend 3-amino-4-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be dissolved in a suitable aqueous base (e.g., sodium hydroxide solution) and then filtered to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield and Purity: The yield and purity of the final product can be influenced by reaction conditions. A summary of typical outcomes is provided in Table 2.
Table 2: Reaction Parameters and Expected Outcomes for Pathway 1
| Parameter | Value |
| Starting Material | 3-Amino-4-chlorobenzoic acid |
| Key Reagents | NaNO₂, HCl, CuBr, HBr |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |
| Typical Yield | 70-85% |
| Purity (post-recrystallization) | >97% |
Protocol for Pathway 2: Oxidation of 3-Bromo-4-chlorotoluene
Materials:
-
3-Bromo-4-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers
Procedure:
Step 1: Oxidation
-
In a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-chlorotoluene and an aqueous solution of sodium or potassium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing for several hours until the reaction is complete (the purple color persists or TLC analysis indicates consumption of the starting material).
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
If any purple color from excess permanganate remains, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Cool the filtrate in an ice bath and acidify with concentrated sulfuric or hydrochloric acid until the this compound precipitates.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield and Purity: The oxidation of the methyl group can sometimes be challenging, and yields may vary.
Table 3: Reaction Parameters and Expected Outcomes for Pathway 2
| Parameter | Value |
| Starting Material | 3-Bromo-4-chlorotoluene |
| Key Reagents | KMnO₄, NaOH/KOH, H₂SO₄/HCl |
| Reaction Temperature | Reflux |
| Typical Yield | 50-70% |
| Purity (post-recrystallization) | >98% |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should be used immediately after preparation.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄, HBr) and bases (NaOH, KOH) are corrosive and should be handled with extreme care.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (218-222 °C). A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: To confirm the aromatic proton substitution pattern.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
IR Spectroscopy: To identify the characteristic peaks for the carboxylic acid C=O and O-H stretches.
-
-
Mass Spectrometry: To determine the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.
Conclusion
The synthesis of this compound can be reliably achieved through the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid, offering good yields and high purity. The alternative oxidation of 3-bromo-4-chlorotoluene provides another viable route, with the choice of method often depending on the availability and cost of the starting materials. The detailed protocols and safety information provided in this document are intended to facilitate the successful synthesis of this important chemical intermediate for research and development purposes.
References
- 1. This compound | 42860-10-6 | Benchchem [benchchem.com]
- 2. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Bromo-4-chlorotoluene [oakwoodchemical.com]
- 8. 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1 [amp.chemicalbook.com]
Application Notes and Protocols for the Synthesis of 3-Bromo-4-chlorobenzoic Acid via Sandmeyer Reaction
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical process for the synthesis of aryl halides from aryl diazonium salts.[1] Discovered by Traugott Sandmeyer in 1884, this reaction provides a valuable method for introducing a variety of functional groups, including halogens, onto an aromatic ring, often with high regioselectivity.[1] This application note provides a detailed protocol for the synthesis of 3-bromo-4-chlorobenzoic acid, a key intermediate in the production of pharmaceuticals and other fine chemicals, utilizing the Sandmeyer reaction. The process involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a copper(I) bromide-mediated substitution.[2]
Reaction Principle
The synthesis of this compound via the Sandmeyer reaction proceeds in two primary stages:
-
Diazotization: The primary aromatic amine, 3-amino-4-chlorobenzoic acid, is converted to its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[3] This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[3]
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the replacement of the diazonium group with a bromine atom, leading to the formation of this compound and the evolution of nitrogen gas.[3]
The overall reaction is a radical-nucleophilic aromatic substitution.[1]
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram, outlining the key stages from starting materials to the purified product.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
3-Amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
-
Distilled water
-
Ice
Equipment
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
Procedure
Part 1: Diazotization of 3-Amino-4-chlorobenzoic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 3-amino-4-chlorobenzoic acid (0.1 mol, 17.16 g) in 100 mL of 48% hydrobromic acid.
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.59 g) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately in the next step.
Part 2: Sandmeyer Reaction
-
In a separate 1 L beaker, dissolve copper(I) bromide (0.12 mol, 17.22 g) in 50 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the initial vigorous reaction subsides, allow the reaction mixture to warm to room temperature and then heat it to 50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.
Part 3: Product Isolation and Purification
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual acid and copper salts.
-
Transfer the crude solid to a beaker and dissolve it in a sufficient amount of hot water containing a small amount of sodium hydroxide to form the sodium salt.
-
Add a small amount of activated carbon to the hot solution to decolorize it, and then filter the hot solution to remove the carbon.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. The pure this compound will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator or oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| 3-Amino-4-chlorobenzoic acid | 17.16 g (0.1 mol) |
| Reagents | |
| Sodium Nitrite (NaNO₂) | 7.59 g (0.11 mol) |
| Hydrobromic Acid (48%) | ~150 mL |
| Copper(I) Bromide (CuBr) | 17.22 g (0.12 mol) |
| Reaction Conditions | |
| Diazotization Temperature | 0–5 °C |
| Sandmeyer Reaction Temperature | Room Temperature to 50 °C |
| Product | |
| Theoretical Yield | 23.55 g |
| Expected Yield | 70-80% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 224-226 °C |
Signaling Pathways and Logical Relationships
The chemical transformation follows a well-defined pathway from the starting amine to the final halogenated benzoic acid.
Caption: Chemical pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Diazotization of 3-amino-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 3-amino-4-chlorobenzoic acid, a critical process for the synthesis of various valuable organic compounds. The resulting diazonium salt is a versatile intermediate, primarily utilized in the production of azo dyes, pigments, and as a precursor in the synthesis of pharmaceutical and agrochemical compounds.
Introduction
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, enabling the conversion of the amino group into a highly versatile diazonium group (-N₂⁺). This functional group is an excellent leaving group (as nitrogen gas) and can be substituted by a wide array of nucleophiles, or it can act as an electrophile in azo coupling reactions.[1]
3-amino-4-chlorobenzoic acid is a particularly useful starting material. The presence of the carboxylic acid and chloro substituents on the aromatic ring influences the reactivity of the resulting diazonium salt and the properties of the final products, such as the color and fastness of dyes or the biological activity of pharmaceutical compounds.
Principle of the Reaction
The diazotization reaction involves treating a primary aromatic amine, in this case, 3-amino-4-chlorobenzoic acid, with nitrous acid (HNO₂).[2] Nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong mineral acid, like hydrochloric acid (HCl).[2]
The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, the reaction is almost always carried out at low temperatures, typically between 0-5 °C, to prevent decomposition of the diazonium salt.[3]
The overall reaction is as follows:
C₇H₆ClNO₂ + NaNO₂ + 2HCl → [C₇H₅ClN₂O₂]⁺Cl⁻ + NaCl + 2H₂O
Applications
The diazonium salt of 3-amino-4-chlorobenzoic acid is a key intermediate in several synthetic pathways:
-
Azo Dye and Pigment Synthesis: The diazonium salt can be reacted with various coupling components (e.g., phenols, naphthols, aromatic amines) to produce a wide range of azo dyes and pigments.[1][4] The specific coupling partner determines the color and properties of the resulting dye.
-
Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, using copper(I) salts as catalysts.[5][6] This provides a powerful method for introducing functional groups that are otherwise difficult to incorporate onto the aromatic ring.[5]
-
Pharmaceutical and Agrochemical Synthesis: The versatile reactivity of the diazonium salt makes it a valuable building block in the synthesis of complex organic molecules with potential biological activity.
Quantitative Data
The following table summarizes typical quantitative data for the diazotization of a structurally similar compound, 4-amino-3-chlorobenzenesulfonic acid, which can be used as a reference for the diazotization of 3-amino-4-chlorobenzoic acid.[7]
| Parameter | Value | Unit | Notes |
| Molecular Weight of 3-amino-4-chlorobenzoic acid | 171.58 | g/mol | |
| Molecular Weight of Sodium Nitrite | 69.00 | g/mol | |
| Molar Ratio (Amine : Nitrite) | 1 : 1.0 to 1.1 | - | A slight excess of sodium nitrite is often used to ensure complete diazotization.[3] |
| Reaction Temperature | 0 - 5 | °C | Strict temperature control is crucial for the stability of the diazonium salt.[3] |
| Expected Yield (in solution) | >95 | % | The diazonium salt is typically not isolated and is used in situ for subsequent reactions. |
Experimental Protocols
5.1. Materials and Equipment
-
3-amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
5.2. Safety Precautions
-
Diazonium salts can be explosive in their solid, dry form and are thermally unstable.[1] Therefore, they should be prepared and used in solution without isolation.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
The reaction is exothermic; therefore, slow and controlled addition of reagents is crucial to maintain the low temperature.
-
Always have a quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid.
5.3. Diazotization Protocol
-
Preparation of the Amine Suspension: In a beaker equipped with a magnetic stirrer and placed in an ice bath, suspend one molar equivalent of 3-amino-4-chlorobenzoic acid in a mixture of distilled water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid. Stir the mixture until a fine, uniform slurry is obtained and cool the temperature to 0-5 °C.[3]
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold distilled water.[3]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine slurry. Ensure the tip of the dropping funnel is below the surface of the reaction mixture to prevent the loss of nitrous acid as gas. Monitor the temperature closely and maintain it between 0-5 °C throughout the addition.[3]
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.[3]
-
Testing for Excess Nitrous Acid: Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained and stir for a further 10 minutes.[3]
-
Use of the Diazonium Salt Solution: The resulting solution contains the diazonium salt and is now ready for the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction). It should be used immediately due to its instability.[3]
Visualizations
Caption: Experimental Workflow for Diazotization.
Caption: Chemical Pathway of Diazotization.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Biphenyl (B1667301) carboxylic acids, a class of compounds readily accessible through this methodology, are key intermediates in the development of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antihypertensive agents.[1][2]
3-Bromo-4-chlorobenzoic acid is a valuable and versatile starting material for constructing complex molecular architectures. The differential reactivity of its two halogen substituents (bromine being more reactive than chlorine in palladium-catalyzed cross-coupling reactions) allows for selective functionalization at the 3-position.[1] This chemoselectivity enables the synthesis of a wide array of 3-aryl-4-chlorobenzoic acid derivatives, which can serve as building blocks for further chemical transformations.
These application notes provide detailed protocols and quantitative data for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is favored at the more reactive C-Br bond over the C-Cl bond.[4]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various bromobenzoic acids with a range of arylboronic acids. While this data is not specific to this compound, it provides a strong indication of the reaction's versatility and the expected outcomes with different electronic and steric profiles of the coupling partners. The reactions are typically high-yielding.[5]
| Entry | Bromobenzoic Acid | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)benzoic acid | 96 |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 98 |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | 4-Phenylbenzoic acid | 99 |
| 5 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)benzoic acid | 89 |
| 6 | 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)benzoic acid | 95 |
Data is representative of typical yields for Suzuki coupling of bromobenzoic acids as reported in the literature.[5] Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), [PdCl2(NH2CH2COOH)2] (0.1 mol%), K2CO3 (3.0 mmol), in water at room temperature for 1.5 hours.[5]
Experimental Protocols
This section provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent System (e.g., 1,4-Dioxane (B91453)/Water 4:1, or Toluene/Water 4:1)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid product.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).[7]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chlorobenzoic acid.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis and purification of 3-aryl-4-chlorobenzoic acids via the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Illustrative Biological Signaling Pathway
Biphenyl derivatives synthesized via Suzuki coupling are of significant interest in drug discovery. For example, some biphenyl carboxylic acids have been identified as inhibitors of the urate transporter 1 (URAT1), a key target in the treatment of gout.[8] The diagram below illustrates a simplified representation of how such a molecule could interfere with a biological pathway.
Caption: Inhibition of URAT1 by a biphenyl carboxylic acid derivative.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-chlorobenzoic acid with various arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl carboxylic acids, which are valuable intermediates in pharmaceutical and materials science research. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization at the 3-position.
Introduction to Selective Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2] For dihalogenated substrates like this compound, the reaction can be directed to occur selectively at the more reactive C-Br bond. This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a more rapid oxidative addition of the palladium(0) catalyst to the C-Br bond.[3] By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, high selectivity for mono-arylation at the bromine-substituted position can be achieved.
Data Presentation: Catalytic Systems for Suzuki Coupling of Aryl Bromides
The following table summarizes various palladium catalytic systems that have been successfully employed for the Suzuki-Miyaura coupling of aryl bromides, including those with carboxylic acid functionalities. These systems are expected to be effective for the selective coupling of this compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-95 |
| 2 | Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 8-16 | 90-98 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 80-95 |
| 5 | [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | 1.5 | 95-99[4] |
| 6 | Supramolecular Catalyst (Ad-L-PdCl₂) | dmβ-CD | Na₂CO₃ | H₂O/MeOH | Room Temp | 2 | >97[5] |
Experimental Protocols
This section provides a detailed experimental protocol for a typical selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1 v/v)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution (for washing)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 235.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product, which may cause it to precipitate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure 3-aryl-4-chlorobenzoic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This application note provides detailed protocols and data for the Heck reaction using 3-Bromo-4-chlorobenzoic acid as the aryl halide substrate. The presence of two different halogen atoms on the benzoic acid scaffold—a bromine and a chlorine—offers the potential for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] This chemoselectivity makes this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound with representative alkenes, such as styrene (B11656) and n-butyl acrylate (B77674). The data is based on established protocols for similar aryl bromides and serves as a starting point for optimization.[3][4]
Table 1: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ (2) | DMAc | 120 | 18 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOAc (2.5) | NMP | 110 | 16 | 88-97 |
Table 2: Heck Reaction of this compound with n-Butyl Acrylate
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 18 | 90-98 |
| 2 | PdCl₂(PPh₃)₂ (2) | None | Et₃N (2) | DMAc | 110 | 24 | 85-95 |
| 3 | Pd/C (5) | None | Na₂CO₃ (2) | Acetonitrile | 80 | 24 | 75-85 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Addition of Reagents: To the stirred mixture, add triethylamine (2.0 equiv) followed by styrene (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-chloro-3-(2-phenylvinyl)benzoic acid.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Stir the mixture at room temperature for 10 minutes.
-
Addition of Reagents: To the stirred mixture, add potassium carbonate (2.0 equiv) followed by n-butyl acrylate (1.2 equiv).[1]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 18 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (E)-3-(3-(butoxycarbonyl)allyl)-4-chlorobenzoic acid.
Visualizations
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, olefin insertion, and β-hydride elimination.[1]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The general workflow for performing a Heck reaction, from setup to product purification, is outlined below.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of complex molecules within the pharmaceutical and materials science industries.[2][3][4] Its appeal lies in its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in drug discovery and development for the synthesis of conjugated enynes and arylalkynes.[5][6]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 3-Bromo-4-chlorobenzoic acid. This substrate is of particular interest as it possesses two different halogen substituents, allowing for selective functionalization, and a carboxylic acid moiety, a common functional group in pharmaceutical compounds. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds typically allows for selective coupling at the more reactive C-Br position.[7]
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. The overall transformation results in the formation of a new C(sp²)-C(sp) bond. An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[2][8]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of an aryl bromide. These parameters should serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | This compound |
| Terminal Alkyne | 1.1 - 1.5 equivalents | |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | 1 - 10 mol% | e.g., CuI |
| Base | 2 - 4 equivalents | e.g., Triethylamine, Diisopropylethylamine |
| Solvent | Anhydrous, deoxygenated | e.g., THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific terminal alkynes and desired outcomes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran [THF] or Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) to the flask, followed by the amine base (e.g., Et₃N, 3 eq.) and the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-70 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. The filtrate is then washed with a saturated aqueous solution of ammonium (B1175870) chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkynyl-4-chlorobenzoic acid.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
Concluding Remarks
The Sonogashira coupling of this compound offers a strategic approach to introduce molecular diversity, which is crucial in the development of new therapeutic agents. The provided protocol serves as a robust starting point for researchers. However, optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve high yields and purity for specific substrates. Careful monitoring of the reaction is essential to ensure selective coupling at the C-Br position and to minimize potential side reactions, such as the homocoupling of the terminal alkyne.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 3-Bromo-4-chlorobenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-4-chlorobenzoic acid and its isomer, 5-bromo-2-chlorobenzoic acid, as key intermediates in the synthesis of pharmaceuticals. This document details their application in the production of the SGLT2 inhibitor Dapagliflozin (B1669812) and provides insights into the synthesis of related kinase inhibitors.
Introduction
Halogenated benzoic acids are pivotal building blocks in medicinal chemistry due to their versatile reactivity, allowing for the construction of complex molecular architectures. This compound, along with its isomers, serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two distinct halogen atoms offers opportunities for selective functionalization through reactions such as cross-coupling, enabling the synthesis of diverse compound libraries for drug discovery.[1]
Application in the Synthesis of Dapagliflozin
5-Bromo-2-chlorobenzoic acid is a key starting material in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[2][3][4] The synthesis typically involves an initial Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol describes the initial Friedel-Crafts acylation, a critical step in the synthesis of a key intermediate for Dapagliflozin.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Lewis acid catalyst (e.g., Aluminum chloride)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of DMF, followed by the slow addition of oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) at room temperature. Stir the mixture until the reaction is complete (typically 1-2 hours, monitored by TLC or cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (1.1 equivalents) in anhydrous dichloromethane and cool the solution in an ice bath. Slowly add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents). To this mixture, add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution in dichloromethane dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. A one-pot method has also been described where 5-bromo-2-chlorobenzoic acid reacts with phenetole in the presence of an oxidant and a catalyst to yield the desired ketone.[5]
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of the Dapagliflozin intermediate.
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Acyl Chloride Formation | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, cat. DMF, DCM, RT | >95 (crude) | - | [6] |
| Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoyl chloride, phenetole, AlCl3, DCM, 0°C to RT | 68-73 | 99.5 | [5] |
| One-Pot Synthesis | 5-bromo-2-chlorobenzoic acid, phenetole, oxidant, catalyst, 40°C | 68-73 | 99.5 | [5] |
Role in Kinase Inhibitor Synthesis
While this compound is not a direct starting material for common kinase inhibitors like Sorafenib, Regorafenib, and Vemurafenib, the underlying principles of using halogenated aromatic compounds are central to their synthesis. These inhibitors target key signaling pathways involved in cancer progression, such as the MAPK/ERK and angiogenesis pathways.
The syntheses of these drugs often involve coupling reactions where halogenated intermediates are key. For instance, the synthesis of Sorafenib and Regorafenib involves intermediates like 4-chloro-3-(trifluoromethyl)aniline, which then undergoes further reactions to form the final drug molecule.[1][7][8][9][10][11][12][13] The halogen atoms on these intermediates provide reactive handles for C-C and C-N bond formation.
Signaling Pathways
SGLT2 Inhibition Pathway
Dapagliflozin acts by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This prevents glucose reabsorption, leading to its excretion in the urine and thereby lowering blood glucose levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 6. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. blocksandarrows.com [blocksandarrows.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Synthesis of Dapagliflozin Utilizing 5-Bromo-2-chlorobenzoic Acid
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor. The synthesis commences with 5-bromo-2-chlorobenzoic acid, which is elaborated through a multi-step sequence involving Friedel-Crafts acylation, reduction, and glycosylation. This guide includes quantitative data, step-by-step procedures for key transformations, and process flow diagrams to support research and development in pharmaceutical manufacturing.
Note on Starting Material: The user's query specified 3-Bromo-4-chlorobenzoic acid. However, a comprehensive review of the scientific literature and patent filings indicates that the established and widely practiced synthetic route for Dapagliflozin begins with 5-Bromo-2-chlorobenzoic acid . This document will therefore detail the synthesis from this correct, commercially relevant starting material.[1][2][3]
Part 1: Overall Synthesis Pathway
The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid is a multi-step process. The key stages are:
-
Formation of 5-bromo-2-chlorobenzoyl chloride: The initial acid is activated to its more reactive acyl chloride form.
-
Friedel-Crafts Acylation: The acyl chloride is reacted with phenetole (B1680304) to form the diaryl ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Reduction of the Diaryl Ketone: The ketone is reduced to a methylene (B1212753) group, yielding the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469).
-
C-Aryl Glycosylation: The diarylmethane intermediate is coupled with a protected D-gluconolactone derivative.
-
Final Reduction and Deprotection: The resulting intermediate undergoes reduction and deprotection to yield the final Dapagliflozin active pharmaceutical ingredient (API).
A "green" or one-pot synthesis approach has also been developed to improve efficiency and reduce waste.[1][2][4] This involves combining the Friedel-Crafts acylation and ketalization, followed by a one-pot reduction of the diaryl ketone and C-phenylglucoside.[1][4]
Visualization of the Main Synthetic Pathway
Caption: Main synthetic route to Dapagliflozin.
Part 2: Experimental Protocols and Data
This section provides detailed protocols for each major step in the synthesis. The quantitative data from various reported procedures are summarized in the tables for comparison.
Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
This initial step involves the conversion of the carboxylic acid to its corresponding acyl chloride. This is a standard transformation that prepares the substrate for the subsequent Friedel-Crafts reaction.
Protocol 1A: Using Oxalyl Chloride
-
Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).[5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Slowly add oxalyl chloride (1.0 - 1.2 eq) to the suspension at room temperature.[5]
-
Stir the mixture at room temperature for 1-12 hours until the reaction is complete (cessation of gas evolution).[5]
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[6]
-
The crude product is typically used in the next step without further purification.
Protocol 1B: Using Thionyl Chloride
-
Charge a flask with 5-bromo-2-chlorobenzoic acid (1.0 eq), thionyl chloride (2.0-5.0 eq), and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-chlorobenzoyl chloride is obtained as a yellow solid or oil and used directly in the subsequent step.
| Reagent | Molar Eq. (Oxalyl Chloride) | Molar Eq. (Thionyl Chloride) | Reference(s) |
| 5-Bromo-2-chlorobenzoic acid | 1.0 | 1.0 | [5] |
| Oxalyl Chloride | 1.0 - 1.2 | - | [5] |
| Thionyl Chloride | - | 2.0 - 5.0 | |
| DMF (catalyst) | ~0.01 | ~0.01 | [5] |
| Solvent | Dichloromethane | None (reagent as solvent) | [5] |
| Product Yield | ~98-99% (crude) | ~98-99% (crude) | |
| Product Purity | Used directly | Used directly |
Table 1: Reagents and typical yields for acyl chloride formation.
Step 2: Friedel-Crafts Acylation to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This is a key C-C bond-forming reaction where the acyl chloride is reacted with phenetole (ethoxybenzene) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Protocol 2A: Standard Procedure
-
Dissolve phenetole (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to between -5°C and 0°C in an ice-salt bath.
-
Add anhydrous aluminum chloride (1.05 - 1.5 eq) portion-wise, maintaining the low temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in dichloromethane dropwise to the reaction mixture, keeping the temperature between 0°C and 10°C.
-
Stir the reaction for 1-3 hours at this temperature.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) or column chromatography to yield the pure ketone.[5]
| Reagent | Molar Eq. | Reference(s) |
| 5-Bromo-2-chlorobenzoyl chloride | 1.0 | [5] |
| Phenetole | 1.0 | [5] |
| Aluminum Chloride (AlCl₃) | 1.05 - 1.5 | [5] |
| Solvent | Dichloromethane | [5] |
| Product Yield | 60% - 84.2% | [5] |
| Product Purity (HPLC) | >96.9% |
Table 2: Reagents and typical yields for Friedel-Crafts acylation.
Step 3: Reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
The ketone intermediate is reduced to the corresponding methylene compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This can be achieved in a standalone step or as part of a one-pot acylation-reduction sequence.
Protocol 3A: Reduction with Triethylsilane
-
Dissolve the ketone intermediate (1.0 eq) in a suitable solvent mixture, such as 1,2-dichloroethane (B1671644) and acetonitrile (B52724).
-
Cool the solution in an ice bath.
-
Add triethylsilane (Et₃SiH, ~2.4 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, ~1.15 eq).
-
Heat the reaction mixture to 50°C for approximately 3 hours.
-
Cool the mixture to room temperature and quench with a 7N potassium hydroxide (B78521) (KOH) solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a colorless solid.
One-Pot Acylation and Reduction Workflow
Caption: One-pot acylation-reduction workflow.
| Reagent/Parameter | Molar Eq. / Condition | Reference(s) |
| Ketone Intermediate | 1.0 | |
| Triethylsilane (Et₃SiH) | ~2.4 | |
| BF₃·OEt₂ | ~1.15 | |
| Solvent | DCE/Acetonitrile | |
| Temperature | 50°C | |
| Product Yield | ~97% | |
| Product Purity | >98% |
Table 3: Reagents and typical yields for ketone reduction.
Step 4 & 5: C-Aryl Glycosylation, Reduction, and Deprotection
This sequence is the most complex part of the synthesis, where the diarylmethane is coupled with a glucose derivative to form the C-glucoside bond, followed by final modifications to yield Dapagliflozin.
Protocol 4A: Glycosylation and Final Steps
-
Lithiation: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in an anhydrous solvent mixture like THF/toluene at -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq) while maintaining the temperature below -70°C. Stir for 1 hour.
-
Coupling: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78°C.
-
Slowly add the prepared aryllithium solution to the protected gluconolactone solution.
-
Methanolysis/Deprotection: After the coupling reaction is complete, quench the reaction with a solution of methanesulfonic acid in methanol. This step removes the silyl (B83357) protecting groups and forms a methyl glycoside intermediate.
-
Final Reduction: The intermediate is dissolved in a mixture of dichloromethane and acetonitrile and cooled to between -45°C and -20°C.
-
Triethylsilane and boron trifluoride diethyl etherate are added, and the reaction is stirred for several hours to reduce the anomeric methoxy (B1213986) group.
-
Workup and Purification: The reaction is quenched with aqueous sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.
-
The crude Dapagliflozin is purified, often through crystallization from a solvent system like ethyl acetate (B1210297)/heptane, to yield a highly pure final product.[2]
| Parameter | Value/Condition | Reference(s) |
| Overall Yield | 40% (from diarylmethane) | [7] |
| Final Purity (HPLC) | >99.7% | [2][3] |
| Crystallization Solvents | Ethyl acetate / n-heptane | [2][3] |
Table 4: Typical overall yield and purity for the final steps.
Part 3: Green Synthesis Approach
A more environmentally friendly approach has been developed to streamline the process.[2]
Key Features of the Green Synthesis:
-
One-Pot Acylation/Ketalization: 5-bromo-2-chlorobenzoic acid and gluconolactone are reacted in a one-pot method using a catalytic amount of BF₃·Et₂O, achieving a 76% yield for this combined step.[2][3]
-
Efficient Reduction: The reduction of the diaryl ketone and the C-phenylglucoside are combined into a single step.[1][4]
-
Easy Purification: Intermediates are designed to be easily crystallizable, reducing the need for extensive chromatographic purification.[2][3]
-
High Overall Yield: This route reports an overall yield of 79% with a final purity of over 99.7%.[2][3]
Visualization of the Green Synthesis Workflow
Caption: Streamlined green synthesis workflow.
These protocols and notes are intended to serve as a comprehensive guide for the synthesis of Dapagliflozin. Researchers should adapt these methods based on their laboratory conditions and scale, with appropriate safety precautions in place.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Facile and green synthesis of dapagliflozin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. Synthesis of Dapagliflozin [cjph.com.cn]
Application Notes and Protocols: 3-Bromo-4-chlorobenzoic Acid in Agrochemical Synthesis
Introduction
3-Bromo-4-chlorobenzoic acid is an organic compound that serves as a versatile intermediate in the synthesis of various chemical compounds, including those with potential applications in the agrochemical sector.[1] While widely cited as a building block for pesticides, specific examples of commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature. However, the synthesis of related halo-substituted benzoic acid derivatives is crucial in the production of modern insecticides.
This document provides detailed application notes and protocols using a closely related and well-documented example: the synthesis of an insecticide from a bromo-substituted benzoic acid derivative. This will serve as a representative illustration of the synthetic strategies and chemical principles that would be involved when utilizing this compound or similar structures in the development of novel agrochemicals.
Illustrative Example: Synthesis of an Anthranilic Diamide (B1670390) Insecticide Intermediate
A prominent class of modern insecticides, the anthranilic diamides, which includes the active ingredient chlorantraniliprole, are synthesized from halogenated benzoic acid derivatives. While not directly starting from this compound, the synthetic route for these insecticides involves a key bromo-substituted pyrazole (B372694) carboxylic acid, which is analogous in its reactive principles.
The mode of action for this class of insecticides is the activation of insect ryanodine (B192298) receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately the death of the insect pest.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42860-10-6 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 218-222 °C |
| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones.[1] |
Experimental Protocols
The following protocols are based on established synthetic routes for analogous compounds used in the production of anthranilic diamide insecticides. These methods are provided for illustrative purposes to demonstrate the potential synthetic utility of this compound.
Protocol 1: Synthesis of a Key Intermediate (A Halogenated N-phenylpyrazole)
This protocol outlines a representative synthesis of a key intermediate required for the final agrochemical product.
Materials:
-
Substituted hydrazine (B178648) (e.g., (3-chloro-2-pyridinyl)hydrazine)
-
Ketoester (e.g., ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate)
-
Sodium ethoxide
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the substituted hydrazine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the ketoester (1 equivalent) to the solution.
-
Add sodium ethoxide (1.1 equivalents) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-phenylpyrazole intermediate.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Amide Coupling to form the Final Product
This protocol describes the coupling of the pyrazole intermediate with a substituted aniline (B41778), a reaction for which a derivative of this compound could be a precursor.
Materials:
-
N-phenylpyrazole intermediate from Protocol 1
-
Substituted anthranilic acid (e.g., 2-amino-5-chloro-3-methylbenzoic acid)
-
Oxalyl chloride
-
Acetonitrile
-
Dichloromethane
Procedure:
-
Suspend the N-phenylpyrazole intermediate (1 equivalent) in dry acetonitrile.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until the formation of the acid chloride is complete.
-
Remove the solvent under reduced pressure.
-
In a separate flask, dissolve the substituted anthranilic acid (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane.
-
Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product.
Quantitative Data for Final Product:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Melting Point | 205-208 °C |
Diagrams
Signaling Pathway of Anthranilic Diamide Insecticides
Caption: Signaling pathway of anthranilic diamide insecticides.
Experimental Workflow for Agrochemical Synthesis
Caption: A generalized experimental workflow for agrochemical synthesis.
References
Application Notes and Protocols for the Synthesis of Functional Materials Using 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of functional materials utilizing 3-Bromo-4-chlorobenzoic acid as a key building block. This versatile aromatic carboxylic acid, featuring two distinct halogen substituents, serves as a valuable precursor for the development of bioactive molecules and other advanced materials through various organic transformations. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it an ideal starting material for combinatorial chemistry and targeted synthesis.
Synthesis of Bioactive Amide Derivatives
This compound can be readily converted into a variety of amide derivatives. These amides are of significant interest in medicinal chemistry as they form the core structure of many pharmacologically active compounds. One key application is in the development of kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of this acid have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in various cancers.
Quantitative Data for Amide Coupling Reaction
| Entry | Amine Reactant | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3,5-dimethoxyaniline (B133145) | PyBop | DIPEA | DMF | 16 | Not Specified | [1][2][3][4][5] |
Experimental Protocol: Amide Bond Formation using PyBop
This protocol describes the synthesis of N-(3,5-dimethoxyphenyl)-3-bromo-4-chlorobenzamide.
Materials:
-
This compound
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop)
-
N,N-Diisopropylethylamine (DIPEA)
-
3,5-dimethoxyaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
0.1 N HCl
-
0.1 N NaOH
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL), add PyBop (1.1 mmol) and DIPEA (2.1 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Add 3,5-dimethoxyaniline (0.69 mmol) to the mixture.
-
Continue stirring at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 N HCl, 0.1 N NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the pure N-(3,5-dimethoxyphenyl)-3-bromo-4-chlorobenzamide.
Logical Workflow for Amide Synthesis
Synthesis of Biaryl Compounds via Suzuki Coupling
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. The general approach involves a two-step process: first, the conversion of the carboxylic acid to a boronate ester, followed by the Suzuki coupling with an aryl halide.
Quantitative Data for a Two-Step Suzuki-Type Reaction
| Step | Reactant | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 (Borylation) | This compound | Bis(pinacolato)diboron (B136004), Potassium acetate | PdCl₂(dppf)·CH₂Cl₂ | DMF | 90 | Not Specified | [6][7] |
| 2 (Coupling) | Product from Step 1 | Aryl Halide, Base | Palladium Catalyst | Toluene/Water | 90-100 | Varies | [6][7] |
Experimental Protocol: Two-Step Suzuki-Type Reaction
This protocol outlines a general procedure for the synthesis of a biaryl compound from this compound.
Step 1: Synthesis of 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine this compound (8.49 mmol), bis(pinacolato)diboron (12.72 mmol), and potassium acetate (42.49 mmol).
-
Add anhydrous DMF (40 mL).
-
Degas the mixture by subjecting it to three vacuum-argon cycles.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.87 mmol) to the mixture.
-
Degas the reaction mixture for an additional 15 minutes.
-
Heat the reaction mixture at 90 °C overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with work-up and purification to isolate the boronate ester.
Step 2: Suzuki Coupling with an Aryl Halide
Materials:
-
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (from Step 1)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve the boronate ester (1.0 eq) and the aryl halide (1.1 eq) in toluene.
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Experimental Workflow for Suzuki Coupling
Application in the Synthesis of LSD1 Inhibitors
Derivatives of this compound have been synthesized and investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator overexpressed in various cancers. Inhibition of LSD1 can reactivate tumor suppressor genes and promote differentiation of cancer cells, making it a promising therapeutic target.
Signaling Pathway of LSD1 Inhibition in Cancer
LSD1 is a histone modifier that is often overexpressed in lung adenocarcinoma, leading to a more aggressive tumor biology.[8] Inhibition of LSD1 has been shown to cause a cell-cycle arrest in the G₂-M phase and to repress the polo-like kinase 1 (PLK1) pathway.[8] Mechanistically, LSD1 directly regulates the expression of PLK1 by binding to its promoter region.[8] By inhibiting LSD1, the expression of PLK1 and its downstream targets is reduced, which in turn attenuates tumor growth.[8] In other contexts, such as acute myeloid leukemia (AML), LSD1 inhibition can reactivate the all-trans-retinoic acid (ATRA) differentiation pathway.[9] Furthermore, LSD1 inhibition can stimulate anti-tumor immunity by activating interferon pathways.
References
- 1. US7888364B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
- 2. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2009126863A2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
- 6. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 7. WO2013058824A1 - Monomers capable of dimerizing in an aqueous solution, and methods of using same - Google Patents [patents.google.com]
- 8. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Bromo-4-chlorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of a carboxylic acid group, along with two distinct halogen atoms (bromine and chlorine), allows for a variety of chemical modifications, including esterification, amidation, and palladium-catalyzed cross-coupling reactions. These transformations enable the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.
Esterification of this compound
Esterification of the carboxylic acid moiety is a fundamental transformation that can be used to modify the compound's solubility, lipophilicity, and metabolic stability. This is often a key step in the synthesis of prodrugs or in optimizing the pharmacokinetic properties of a lead compound.
Application Notes:
The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed. For this compound, this method is suitable for the synthesis of simple alkyl esters such as methyl, ethyl, and isopropyl esters. The resulting esters can serve as intermediates for further functionalization, for example, in palladium-catalyzed cross-coupling reactions where the ester group can be more compatible with the reaction conditions than a free carboxylic acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of Methyl 3-bromo-4-chlorobenzoate.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) or Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, or used as the solvent), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure methyl 3-bromo-4-chlorobenzoate.
Quantitative Data for Esterification Reactions
| Product | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-bromo-4-chlorobenzoate | Methanol | H₂SO₄ | Reflux | 18 | ~97 (analog) | [1] |
| Ethyl 3-bromo-4-chlorobenzoate | Ethanol | H₂SO₄ | Reflux | 2 | ~95 (analog) | [2] |
| Isopropyl 3-bromo-4-chlorobenzoate | Isopropanol | H₂SO₄ | Reflux | 12-24 | 85-95 (typical) | General Knowledge |
Amide Bond Formation
The formation of amides from this compound is a crucial transformation for generating libraries of compounds for biological screening. The amide bond is a key structural feature in many pharmaceuticals.
Application Notes:
Two primary methods for amide bond formation are the use of coupling reagents and the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine (Schotten-Baumann reaction).
-
Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU, facilitate the direct coupling of the carboxylic acid with a primary or secondary amine under mild conditions. These methods are generally preferred for complex molecules due to their high efficiency and tolerance of a wide range of functional groups.[3]
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for subsequent reaction with a wide variety of amines. This method is robust and often high-yielding but can be less suitable for sensitive substrates due to the harsh conditions and the generation of HCl as a byproduct.[4]
Experimental Protocol A: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of N-substituted amides of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Experimental Protocol B: Amide Synthesis via Acyl Chloride
This protocol describes the synthesis of an N-substituted amide via the corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-3 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-4-chlorobenzoyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Amide Formation Reactions
| Amine | Coupling Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acyl Chloride | TEA | DCM | 0 to RT | 4-6 | 85-95 (typical) | [4] |
| Benzylamine | HATU | DIPEA | DMF | RT | 2-6 | 80-95 (typical) | [3] |
| Morpholine | EDC/HOBt | DIPEA | DCM | 0 to RT | 12-24 | 70-90 (typical) | [5] |
| 4-Methoxyaniline | EDC/DMAP/HOBt (cat.) | - | CH₃CN | RT | 12 | ~72 (analog) | [5] |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures.[6][7]
Application Notes:
-
Suzuki-Miyaura Coupling: This reaction couples the aryl halide (preferentially the bromide over the chloride) with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, leading to biphenyl (B1667301) derivatives.[8][9] These derivatives are prevalent in pharmaceuticals and materials science. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine.[7] This is a highly versatile method for synthesizing arylamines, which are common substructures in drug molecules. Similar to the Suzuki coupling, this reaction requires a palladium catalyst, a specific phosphine ligand, and a base. The reactivity difference between the C-Br and C-Cl bonds can be exploited for selective functionalization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of biphenyl derivatives from this compound or its esters.
Materials:
-
Methyl 3-bromo-4-chlorobenzoate (or the free acid)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
A solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add Methyl 3-bromo-4-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the biphenyl derivative.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an amine with Methyl 3-bromo-4-chlorobenzoate.
Materials:
-
Methyl 3-bromo-4-chlorobenzoate
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried reaction tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Add Methyl 3-bromo-4-chlorobenzoate (1.0 eq) to the tube.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94 (analog) | |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(II) complex 7 | KOH | H₂O | 100 | 1 | 92 (analog) | [10] |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 16 | 88 (analog) | |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | MW 150 | 0.5 | 95 (analog) | [11] |
Visualizations
Experimental Workflow: Derivatization of this compound
Caption: General derivatization pathways for this compound.
Reaction Mechanism: Suzuki-Miyaura Coupling
References
- 1. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-chlorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most frequently employed methods for synthesizing this compound are:
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Diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction: This is a reliable method for introducing the bromine atom at the desired position.[1]
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Oxidation of 3-bromo-4-chlorotoluene (B123713): This route is effective if the precursor, 3-bromo-4-chlorotoluene, is readily available.
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Direct bromination of 4-chlorobenzoic acid: This is a more direct approach, but controlling the regioselectivity to obtain the desired 3-bromo isomer can be challenging due to the directing effects of the existing substituents.[1]
Q2: I am getting a low yield in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for this synthesis can stem from several factors:
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Incomplete diazotization: Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite (B80452) to prevent the decomposition of the diazonium salt.
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Purity of the starting amine: Impurities in the 3-amino-4-chlorobenzoic acid can interfere with the diazotization process.
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Copper(I) bromide quality: The CuBr catalyst should be fresh and of high purity.
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Reaction temperature: The Sandmeyer reaction itself requires careful temperature control. Running the reaction at too high a temperature can lead to the formation of byproducts.
Q3: How can I minimize the formation of isomeric impurities during the direct bromination of 4-chlorobenzoic acid?
A3: Minimizing isomeric impurities in direct bromination is challenging. The carboxyl group is a meta-directing group, while the chloro group is an ortho-, para-directing group. To favor the formation of the 3-bromo isomer, consider the following:
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Choice of brominating agent and catalyst: Different brominating agents (e.g., Br₂, NBS) and Lewis acid catalysts (e.g., FeBr₃, AlCl₃) can influence the isomeric ratio.
-
Reaction conditions: Temperature and reaction time can affect selectivity. Lower temperatures may favor the desired isomer.
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Solvent effects: The polarity of the solvent can influence the regioselectivity of the bromination.
Q4: What is the best method for purifying the crude this compound?
A4: Crystallization is a highly effective method for purifying the crude solid product.[2] Unreacted starting materials and byproducts can be removed by selecting an appropriate solvent system for recrystallization. The purity of the recrystallized product can be confirmed by techniques such as melting point determination and chromatography.[2]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Sandmeyer route | Incomplete diazotization | Maintain temperature at 0-5 °C during NaNO₂ addition. Use a slight excess of NaNO₂. |
| Decomposition of diazonium salt | Use the diazonium salt solution immediately after preparation. Avoid exposure to light. | |
| Inactive CuBr catalyst | Use freshly prepared or high-purity CuBr. | |
| Low yield in oxidation of 3-bromo-4-chlorotoluene | Incomplete oxidation | Increase reaction time or temperature. Ensure a sufficient amount of oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) is used. |
| Side reactions | Optimize reaction conditions to minimize over-oxidation or other side reactions. | |
| Low yield in direct bromination | Poor regioselectivity | Experiment with different Lewis acid catalysts and brominating agents. Optimize temperature and solvent. |
| Incomplete reaction | Increase reaction time or the amount of brominating agent. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material | Incomplete reaction | Increase reaction time, temperature, or reagent stoichiometry. |
| Formation of isomeric byproducts (direct bromination) | Lack of regioselectivity | Optimize catalyst, solvent, and temperature. Consider an alternative synthetic route if selectivity cannot be controlled. |
| Discolored product | Presence of impurities | Purify the crude product by recrystallization. Activated carbon treatment during recrystallization can help remove colored impurities. |
Experimental Protocols
Synthesis via Diazotization and Sandmeyer Reaction
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Diazotization of 3-amino-4-chlorobenzoic acid:
-
Dissolve 3-amino-4-chlorobenzoic acid in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
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Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuBr mixture.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
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The crude this compound will precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Synthesis via Oxidation of 3-bromo-4-chlorotoluene
-
Oxidation:
-
Suspend 3-bromo-4-chlorotoluene in an aqueous solution containing a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) with sulfuric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (indicated by a color change).
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off any solid manganese dioxide (if using KMnO₄).
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to achieve high purity.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Diazotization/Sandmeyer | 3-amino-4-chlorobenzoic acid | NaNO₂, HBr, CuBr | 70-85% | High regioselectivity, reliable | Multi-step process, handling of diazonium salts |
| Oxidation | 3-bromo-4-chlorotoluene | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 60-80% | Good yield, straightforward | Requires specific precursor, use of strong oxidizing agents |
| Direct Bromination | 4-chlorobenzoic acid | Br₂, FeBr₃ or AlCl₃ | Variable (highly dependent on conditions) | Fewer steps | Poor regioselectivity, difficult to control, formation of isomers |
Note: Yields are approximate and can vary significantly based on experimental conditions and scale.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Sandmeyer Synthesis of 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer synthesis of 3-bromo-4-chlorobenzoic acid from 3-amino-4-chlorobenzoic acid.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the Sandmeyer reaction. This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Diazotization: The initial conversion of the amino group to the diazonium salt is crucial.[1] 2. Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) bromide.[2][3] 3. Suboptimal Reaction Temperature: The temperature for both diazotization and the Sandmeyer reaction itself is critical.[3] 4. Insufficient Acid: An adequate amount of acid is necessary to generate nitrous acid in situ and maintain the stability of the diazonium salt. | 1. Verify Complete Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates that all the amine has reacted.[1] 2. Maintain Low Temperature: Keep the diazotization reaction strictly between 0-5 °C using an ice-salt bath. Use the freshly prepared diazonium salt solution immediately.[2] 3. Control Reaction Temperature: Add the cold diazonium salt solution slowly to the cooled copper(I) bromide solution. After the addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[3] 4. Ensure Sufficient Acid: Use a molar excess of a strong acid (e.g., HBr or H₂SO₄) to ensure complete reaction and minimize side reactions. |
| Formation of 3-Hydroxy-4-chlorobenzoic acid | Reaction with Water (Hydroxylation): The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding phenol.[4][5] This is a significant side reaction in the synthesis of substituted benzoic acids.[4] | Minimize Water Content and Control Temperature: While the reaction is typically run in an aqueous medium, avoid unnecessarily large volumes of water. Maintain a low temperature during the diazotization and the addition of the diazonium salt to the copper(I) bromide solution to suppress the hydroxylation side reaction.[2] |
| Presence of a Colored Impurity (Azo Dye) | Azo Coupling: The diazonium salt can act as an electrophile and react with the unreacted 3-amino-4-chlorobenzoic acid or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.[6] | Ensure Complete Diazotization: A slight excess of sodium nitrite (B80452) ensures all the starting amine is converted to the diazonium salt, leaving no unreacted amine for coupling.[7] Slow Addition and Efficient Stirring: Add the diazonium salt solution slowly to the copper(I) bromide solution with vigorous stirring. This prevents localized high concentrations of the diazonium salt, which can favor azo coupling. Maintain Acidic Conditions: Azo coupling with amines is generally suppressed in strongly acidic conditions. |
| Formation of Biaryl Impurities | Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism. The intermediate aryl radical can dimerize to form biaryl compounds.[5] | Controlled Addition: A slow and controlled addition of the diazonium salt solution to the copper(I) bromide solution can help to minimize the concentration of the aryl radical at any given time, thus reducing the likelihood of dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3-amino-4-chlorobenzoic acid?
A1: The diazotization step should be carried out at a temperature between 0 and 5 °C.[3] Higher temperatures can lead to the decomposition of the unstable diazonium salt, resulting in the formation of byproducts such as 3-hydroxy-4-chlorobenzoic acid and a lower yield of the desired product.[2]
Q2: How can I confirm that the diazotization is complete?
A2: You can use starch-iodide paper to test for the presence of excess nitrous acid. A drop of the reaction mixture on the paper will produce a blue-black color if nitrous acid is in excess, indicating that all of the 3-amino-4-chlorobenzoic acid has been converted to the diazonium salt.[1]
Q3: My final product is a reddish-brown color. What is this impurity and how can I remove it?
A3: A reddish-brown color often indicates the presence of an azo dye, formed by the coupling of the diazonium salt with unreacted starting material or other aromatic compounds.[6] To prevent its formation, ensure complete diazotization and maintain a low temperature and acidic conditions during the reaction. Purification can be achieved through recrystallization.
Q4: Can I use copper(II) bromide instead of copper(I) bromide?
A4: The active catalyst in the Sandmeyer reaction is copper(I).[5] While some modifications of the reaction may use copper(II) salts, the classic Sandmeyer reaction requires a copper(I) salt to facilitate the single-electron transfer that initiates the radical mechanism.
Q5: What is the role of the excess acid in the reaction?
A5: Excess strong acid serves two main purposes. Firstly, it reacts with sodium nitrite to generate nitrous acid in situ, which is required for the diazotization. Secondly, it helps to stabilize the diazonium salt and prevents unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine.
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Starch-iodide paper
-
Distilled water
-
Sodium bisulfite (for workup)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
Part 1: Diazotization
-
In a flask, dissolve 3-amino-4-chlorobenzoic acid in a mixture of hydrobromic acid and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
If necessary, add a small amount of sodium bisulfite to reduce any remaining copper(II) salts.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-4-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is typically a white to light yellow or off-white crystalline powder.[1][2] The reported melting point varies slightly between suppliers but is generally in the range of 215-224.5 °C.[3][4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: What are the common impurities in crude this compound?
The most common synthetic route to this compound involves the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid. Therefore, potential impurities include:
-
Unreacted starting material: 3-amino-4-chlorobenzoic acid.
-
Side-products from the Sandmeyer reaction: Phenolic compounds, such as 3-hydroxy-4-chlorobenzoic acid, can form if the diazonium salt reacts with water.
-
Regioisomers: If the starting material or the bromination reaction is not perfectly regioselective, other brominated and chlorinated benzoic acid isomers may be present.
-
Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q3: Which purification method is most suitable for this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in organic solvents like alcohols, ethers, and ketones, and only slightly soluble in water, a mixed solvent system is often effective.[2] A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon cooling.
Troubleshooting Guides
Low Recovery of Purified Product
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of the product dissolved at low temperatures, reducing the yield. |
| Premature crystallization | Ensure the filtration apparatus (funnel and filter paper) is pre-warmed before filtering the hot solution to prevent the product from crystallizing prematurely. |
| Crystals lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
| Incomplete crystallization | Allow sufficient time for the solution to cool and for crystallization to complete. Placing the flask in an ice bath can help to maximize crystal formation. |
Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated at a temperature above the compound's melting point | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point. |
| High concentration of impurities | The presence of impurities can lower the melting point of the mixture. Consider a pre-purification step like a solvent wash if the crude product is highly impure. |
| Cooling the solution too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth. |
Ineffective Impurity Removal
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice | The chosen solvent may have similar solubility properties for both the product and the impurities. Experiment with different solvent systems. A mixed solvent system can often provide better separation. |
| Impurities co-crystallize with the product | If impurities have very similar structures to the product, they may be incorporated into the crystal lattice. A second recrystallization may be necessary to achieve higher purity. |
| Colored impurities present | If the product remains colored after recrystallization, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Slightly Soluble | Moderately Soluble | Can be used, but may require large volumes. Good as an "anti-solvent" in a mixed system. |
| Ethanol | Soluble | Very Soluble | Good "good" solvent. Often used in combination with water. |
| Methanol | Soluble | Very Soluble | Similar to ethanol, a good "good" solvent. |
| Acetone | Soluble | Very Soluble | Can be used as a "good" solvent. |
| Toluene | Sparingly Soluble | Soluble | Potential single solvent, but may require heating. |
| Hexane | Insoluble | Sparingly Soluble | Good "anti-solvent" or for washing the final product. |
Note: This table is based on general solubility information.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol/Water Mixture)
This protocol is a general guideline and may need to be optimized based on the purity of the crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Pour the hot solution through a fluted filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example, start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample of the purified this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak areas.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Recrystallization of 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-4-chlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Solvent Selection for Recrystallization
Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table summarizes the suitability of common solvents for the recrystallization of this compound.
| Solvent System | Boiling Point (°C) | Suitability at Room Temperature | Suitability at Boiling Point | Key Considerations & Potential Issues |
| Water | 100 | Low Solubility | Moderate to High Solubility | Due to the hydrophobic nature of the molecule, solubility in water is limited even at boiling. May require a large volume of solvent, potentially leading to lower yields. |
| Ethanol (B145695)/Water Mixture | Variable (78-100) | Low to Moderate Solubility | High Solubility | A versatile system. The ratio can be adjusted to achieve optimal solubility. Start with a higher proportion of ethanol and add water to induce crystallization. Oiling out can occur if the solvent composition is not optimized. |
| Acetic Acid/Water Mixture | Variable (100-118) | Low to Moderate Solubility | High Solubility | Acetic acid is a good solvent for carboxylic acids. The addition of water as an anti-solvent can effectively induce crystallization. Residual acetic acid can be difficult to remove from the final product. |
| Ethanol | 78.5 | High Solubility | Very High Solubility | May not be ideal as a single solvent due to high solubility at room temperature, which can lead to poor recovery. Best used in a mixed solvent system. |
| Acetone | 56 | High Solubility | Very High Solubility | Similar to ethanol, its high solvency at low temperatures makes it less suitable for achieving high yields in a single-solvent recrystallization. Its low boiling point can make it safer to handle. |
| Toluene | 111 | Low Solubility | Moderate Solubility | Can be effective for aromatic compounds. Its higher boiling point requires careful handling. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more ethanol in small portions if necessary until the solid is fully dissolved at a near-boiling temperature. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it clears again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point to assess purity. The melting point of pure this compound is reported to be in the range of 218-222 °C.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the best solvent for recrystallizing this compound?
-
A1: While it is slightly soluble in water, mixed solvent systems like ethanol/water or acetic acid/water are generally more effective.[1] These systems allow for good solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.
-
-
Q2: My compound is not dissolving, even in a hot solvent. What should I do?
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A2: First, ensure you are using an appropriate solvent. If you are, you may not be using a sufficient volume of it. Add small portions of hot solvent until the compound dissolves. If some solid material remains, it may be an insoluble impurity that can be removed by hot filtration.
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-
Q3: No crystals are forming after the solution has cooled. What went wrong?
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A3: This is a common issue and can be due to several factors. You may have used too much solvent, or the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. If that fails, a small "seed" crystal of the crude material can be added. If too much solvent was the issue, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
-
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
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A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly. Using a larger volume of the less-polar solvent in a mixed solvent system can sometimes prevent this issue.
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-
Q5: The recovery of my purified compound is very low. What are the possible reasons?
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A5: Low recovery can result from several factors: using too much solvent, premature crystallization during hot filtration, incomplete crystallization before filtration, or washing the crystals with a solvent at room temperature (which will dissolve some of the product). Ensure you use the minimum amount of hot solvent for dissolution and wash the final crystals with an ice-cold solvent.
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-
Q6: What are the main safety precautions when performing this recrystallization?
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A6: this compound is an irritant to the skin, eyes, and respiratory system.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling dust or vapors.
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Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Technical Support Center: 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The common impurities in this compound are primarily dependent on the synthetic route employed for its manufacture. The two main synthetic pathways lead to different impurity profiles.
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Via Sandmeyer Reaction of 3-Amino-4-chlorobenzoic Acid: This is a widely used method for introducing the bromo group.
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Unreacted Starting Material: 3-Amino-4-chlorobenzoic acid may be present if the reaction does not go to completion.
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Hydroxylated Byproduct: A significant byproduct can be 4-chloro-3-hydroxybenzoic acid, formed through a competing hydroxylation reaction during the Sandmeyer process.[1][2]
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Other Diazotization Byproducts: Incomplete diazotization or decomposition of the diazonium salt can lead to various minor impurities.[3]
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Via Halogenation of a Precursor: This route involves the direct bromination or chlorination of a substituted benzoic acid.
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Isomeric Impurities: The direct bromination of 4-chlorobenzoic acid can be challenging in terms of regioselectivity, leading to the formation of other isomers such as 2-bromo-4-chlorobenzoic acid or 3,4-dichlorobenzoic acid (if chlorination occurs). Similarly, chlorination of p-bromobenzoic acid can yield isomeric byproducts.
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Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity and identify impurities:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any related substances. A reverse-phase method with UV detection is typically suitable.
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Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile impurities, especially after derivatization of the carboxylic acid group (e.g., esterification).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the main compound and detecting impurities by comparing the spectra with a reference standard.
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Melting Point Analysis: A sharp melting point close to the literature value (around 218-222 °C) is indicative of high purity.[4] A broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Synthesis Troubleshooting (Sandmeyer Reaction)
Issue: Low yield of this compound and presence of a significant amount of 4-chloro-3-hydroxybenzoic acid.
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Cause: This is a common issue in Sandmeyer reactions where water acts as a nucleophile, leading to the formation of the corresponding phenol.[1][2]
-
Solution:
-
Temperature Control: Strictly maintain the temperature of the diazotization reaction between 0-5°C to minimize the decomposition of the diazonium salt.[3]
-
Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to control the reaction rate and minimize side reactions.
-
Acid Concentration: Ensure an adequate excess of acid is used during diazotization to maintain a low pH and suppress the hydroxylation side reaction.
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Issue: Presence of unreacted 3-Amino-4-chlorobenzoic acid in the final product.
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Cause: Incomplete diazotization of the starting amine.[3]
-
Solution:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite (B80452).
-
Reaction Time: Allow sufficient time for the diazotization to complete, typically 15-30 minutes at 0-5°C after the addition of sodium nitrite.
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Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that the diazotization is complete. A persistent blue-black color confirms the presence of excess nitrous acid.[3]
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Purification Troubleshooting
Issue: Difficulty in removing isomeric impurities.
-
Cause: Isomeric impurities often have very similar physical properties (solubility, polarity) to the desired product, making separation by simple crystallization challenging.
-
Solution:
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Recrystallization with Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system that provides good differential solubility between the desired isomer and the impurities.
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Chromatographic Purification: For small-scale purifications or to obtain a highly pure standard, column chromatography on silica (B1680970) gel can be effective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point.
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Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed.
-
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
1. Diazotization of 3-Amino-4-chlorobenzoic Acid:
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In a flask, dissolve 3-amino-4-chlorobenzoic acid in an aqueous solution of hydrochloric acid (approx. 3 equivalents).
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Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
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Stir the mixture for an additional 20 minutes at 0-5°C.
-
Check for complete diazotization using starch-iodide paper.
2. Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about 30 minutes until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
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Collect the precipitated crude product by filtration and wash with cold water.
3. Purification:
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Recrystallize the crude product from a suitable solvent, such as ethanol/water or acetic acid/water, to obtain pure this compound.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is a general method and should be validated for your specific system.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase (initial conditions) to a concentration of ~1 mg/mL. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Bromo-4-chlorobenzoic Acid
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge lies in achieving selective functionalization. This compound possesses two different halogen atoms, a bromine and a chlorine, attached to the aromatic ring. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl > F. This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions.
Q2: How does the carboxylic acid group on this compound affect the cross-coupling reaction?
The carboxylic acid group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the C-Br and C-Cl bonds. Additionally, the acidic proton of the carboxylic acid can interfere with basic reaction conditions. It is often necessary to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the catalytic cycle. In some cases, protection of the carboxylic acid group as an ester may be beneficial.
Q3: Which palladium catalyst and ligand should I choose for a selective reaction at the C-Br bond?
The choice of catalyst and ligand is crucial for achieving high selectivity. For selective C-Br bond activation, a less reactive catalyst system is often preferred to avoid competitive reaction at the C-Cl bond.
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For Suzuki-Miyaura reactions: Catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand such as PPh₃ or a Buchwald ligand (e.g., SPhos, XPhos) can be effective.
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For Heck reactions: Similar palladium sources like Pd(OAc)₂ with PPh₃ or P(o-tol)₃ are common starting points.
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For Buchwald-Hartwig aminations: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally required. For selective C-Br amination, careful screening of ligands is often necessary.
-
For Sonogashira reactions: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
Q4: Can I perform a sequential cross-coupling reaction, first at the C-Br bond and then at the C-Cl bond?
Yes, the differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential cross-coupling reactions. After the initial coupling at the C-Br position, the resulting product, which now contains a C-Cl bond, can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to functionalize the C-Cl position.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can arise from several factors. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
A logical workflow for troubleshooting low or no conversion in cross-coupling reactions.
Quantitative Data for Initial Troubleshooting
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Heck | Recommendation for Buchwald-Hartwig | Recommendation for Sonogashira |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% | 1-5 mol% (Pd), 2-10 mol% (Cu) |
| Ligand to Metal Ratio | 1:1 to 4:1 | 1:1 to 4:1 | 1:1 to 2:1 | 2:1 (for Pd) |
| Base Equivalents | 2-3 eq. | 1.5-2.5 eq. | 1.5-3 eq. | 2-3 eq. (amine base) |
| Temperature | 80-120 °C | 100-140 °C | 80-120 °C | Room Temp to 80 °C |
Experimental Protocol: General Procedure for a Trial Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
Achieving high selectivity for the C-Br bond is key when working with this compound. If you are observing significant formation of the di-substituted product or reaction at the C-Cl bond, consider the following.
Logical Relationship for Improving Selectivity
Key factors to adjust for enhancing selectivity towards C-Br bond activation.
Troubleshooting Steps for Poor Selectivity:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Choose a Less Active Catalyst: A highly active catalyst system might be less discriminating between the C-Br and C-Cl bonds. Consider using a less electron-rich or less bulky ligand. For example, if you are using a highly active Buchwald ligand, try switching to a simpler phosphine like PPh₃.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the di-substituted product.
-
Screen Different Solvents: The polarity of the solvent can influence the reactivity of the catalyst. A solvent screen may reveal conditions that favor C-Br activation.
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of byproducts can significantly reduce the yield of your desired product. Here’s how to address common side reactions.
Troubleshooting Common Side Reactions
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; High temperature; High catalyst loading. | Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere; Lower the reaction temperature; Reduce catalyst loading. |
| Dehalogenation | Unstable catalyst; Presence of water or protic impurities. | Use a more stable pre-catalyst; Ensure anhydrous conditions if required by the protocol; Use a less reactive base. |
| Hydrolysis of Carboxylic Acid Ester (if protected) | Strong basic conditions; Presence of water. | Use a milder base (e.g., K₃PO₄ instead of NaOtBu); Use anhydrous solvents. |
Experimental Protocol: General Procedure for a Trial Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and perform an appropriate aqueous work-up followed by purification.
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Technical Support Center: Selective Coupling of 3-Bromo-4-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective cross-coupling of 3-Bromo-4-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: I want to selectively couple a partner to the bromine of this compound. Which reaction and conditions should I start with?
A1: Selective coupling at the C-Br bond is the more facile transformation due to the generally higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions. The typical reactivity trend is C-I > C-Br > C-OTf > C-Cl. For a reliable starting point, a Suzuki-Miyaura coupling is recommended.
A standard set of conditions to try would be a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand. Traditional phosphine ligands are often sufficient to achieve selectivity for the C-Br bond.
Q2: How can I achieve coupling at the less reactive C-Cl bond?
A2: Coupling at the C-Cl bond is more challenging and typically requires more specialized ligands and potentially harsher reaction conditions. To achieve this, you would first perform a selective coupling at the C-Br bond and then, in a subsequent step, target the C-Cl bond. For the second coupling, employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos, or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition to the C-Cl bond.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most common side reactions include:
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Dehalogenation: The replacement of a halogen with a hydrogen atom. This can be minimized by using milder reaction conditions (lower temperature, weaker base) and ensuring a strictly inert atmosphere.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This is often minimized by thorough degassing of the reaction mixture to remove oxygen.
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Loss of Selectivity: Coupling at both the C-Br and C-Cl positions. To avoid this, start with milder conditions that favor C-Br coupling. If C-Cl coupling is desired in a second step, ensure the first coupling has gone to completion.
Q4: Can I perform a one-pot, two-step coupling to functionalize both the bromo and chloro positions?
A4: Yes, sequential, one-pot couplings are feasible. This would involve first performing the selective coupling at the C-Br position under conditions that do not activate the C-Cl bond. Then, without isolating the intermediate, a more active ligand and/or a different coupling partner can be added to the reaction mixture to functionalize the C-Cl position. This requires careful planning and optimization of the reaction conditions for each step.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the formation of the active catalytic species. |
| Incorrect Ligand Choice | For C-Br coupling, standard phosphine ligands are often sufficient. For C-Cl coupling, switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). |
| Insufficient Temperature | Cautiously increase the reaction temperature in 10-15 °C increments. Note that higher temperatures can sometimes lead to side reactions. |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. Ensure the base is anhydrous if required. |
Issue 2: Poor Selectivity (Coupling at both Br and Cl)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | Reduce the reaction temperature. Use a milder base. Decrease the reaction time. |
| Ligand Promoting C-Cl Activation | If only C-Br coupling is desired, avoid using highly active, bulky phosphine ligands designed for C-Cl activation. Stick to less sterically demanding ligands like PPh₃. |
Issue 3: Significant Dehalogenation
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. |
| Base-Promoted Dehalogenation | Switch to a milder base (e.g., from NaOtBu to K₃PO₄). |
| High Reaction Temperature | Lower the reaction temperature. |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere using standard Schlenk techniques.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C-Br bond.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
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1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-Br Position
This protocol describes the selective coupling of a terminal alkyne at the C-Br bond.
Reagents:
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This compound (1.0 equiv)
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Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
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CuI (0.05 equiv)
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Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
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To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed TEA or DIPA.
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Add the terminal alkyne via syringe.
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Stir the reaction at room temperature to 50 °C for 4-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol outlines the selective amination at the C-Br position.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene.
-
Add this compound and the amine.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Note: The following data is representative and intended to illustrate expected outcomes based on reactions with structurally similar substrates. Actual yields and selectivity will vary depending on the specific coupling partners and reaction conditions.
Table 1: Representative Ligand Screening for Selective Suzuki-Miyaura Coupling at the C-Br Position
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) of 4-chloro-3-phenylbenzoic acid |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| P(o-tol)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 85 | 80-90 |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 88-96 |
Table 2: Representative Conditions for Sequential Sonogashira Coupling
| Step | Coupling Partner | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 (C-Br) | Phenylacetylene | PPh₃ | PdCl₂(PPh₃)₂/CuI | TEA | TEA | 50 | 80-90 |
| 2 (C-Cl) | Trimethylsilylacetylene | SPhos | Pd(OAc)₂/CuI | Cs₂CO₃ | Dioxane | 100 | 70-80 |
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Position
| Amine | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| n-Butylamine | RuPhos | RuPhos Pd G3 | LHMDS | THF | 80 | 82-92 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Technical Support Center: Bromination of 4-Chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 4-chlorobenzoic acid?
The bromination of 4-chlorobenzoic acid presents several challenges rooted in the electronic properties of the substituents. The carboxylic acid (-COOH) group is a deactivating meta-director, while the chlorine (-Cl) atom is a deactivating but ortho, para-director. This creates competition for the position of electrophilic attack by bromine, potentially leading to a mixture of isomers, low yields, and slow reaction rates.[1][2] Controlling regioselectivity to obtain the desired isomer is a primary obstacle.[3]
Q2: Which isomer is the expected major product in the electrophilic bromination of 4-chlorobenzoic acid?
In electrophilic aromatic substitution, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The carboxylic acid group (-COOH) directs incoming substituents to the meta position, while the chlorine atom (-Cl) directs to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the directing effects are as follows:
-
-COOH group directs to: positions 3 and 5.
-
-Cl group directs to: positions 2 and 6.
The combined effect of these two groups, both being deactivating, makes the reaction challenging. However, the ortho, para-directing effect of the halogen combined with the meta-directing effect of the carboxylic acid will typically lead to bromination at the position ortho to the chlorine and meta to the carboxylic acid. Therefore, the expected major product is 3-bromo-4-chlorobenzoic acid .
Q3: What are the common side products, and how can they be minimized?
Common side products include other constitutional isomers (like 2-bromo-4-chlorobenzoic acid) and polybrominated products.[1] The formation of these is influenced by the reaction conditions.
-
Isomeric Impurities: The formation of multiple isomers is due to the competing directing effects of the chloro and carboxylic acid groups.[3] To minimize this, careful control of reaction temperature and the choice of brominating agent and catalyst are crucial.
-
Polybromination: This occurs if the reaction conditions are too harsh (e.g., high temperature or excess bromine).[1] Using a stoichiometric amount of the brominating agent and maintaining a moderate reaction temperature can help prevent the addition of more than one bromine atom.
Q4: How can the final product be purified?
Purification of the crude product to remove unreacted starting material and side products is often achieved through recrystallization.[4] A suitable solvent system (e.g., ethanol-water or acetic acid-water) can be used to selectively crystallize the desired brominated 4-chlorobenzoic acid, leaving impurities in the mother liquor.[4][5] Characterization techniques such as melting point analysis and NMR spectroscopy can confirm the purity of the final product.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Deactivated Ring: The presence of two deactivating groups (-Cl and -COOH) makes the aromatic ring electron-poor and less reactive towards electrophilic attack.[1] | 1. Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor closely to avoid the formation of side products.[1] 2. Use a Stronger Lewis Acid: Employing a more potent Lewis acid catalyst (e.g., AlCl₃ instead of FeBr₃) can increase the electrophilicity of bromine.[6] 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion. |
| Formation of Incorrect Isomer | 1. Competing Directing Effects: The ortho, para-directing chloro group and the meta-directing carboxyl group lead to a mixture of products.[2] | 1. Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence regioselectivity. Experiment with different Lewis acids and solvent systems to favor the desired isomer.[7] 2. Steric Hindrance: In some cases, steric hindrance can be exploited to direct substitution to a less hindered position. |
| Polybromination Occurs | 1. Harsh Reaction Conditions: High temperatures or an excess of the brominating agent can lead to the addition of multiple bromine atoms.[1] | 1. Control Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., Br₂ or NBS). 2. Lower Temperature: Conduct the reaction at a lower temperature to reduce the reaction's vigor. |
| Reaction is Too Slow | 1. Insufficient Catalyst Activity: The Lewis acid catalyst may be old, hydrated, or insufficient in quantity. | 1. Use Fresh Catalyst: Ensure the Lewis acid is anhydrous and active. 2. Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes accelerate the reaction. |
Experimental Protocols
General Protocol for Electrophilic Bromination of 4-Chlorobenzoic Acid
This protocol is a representative method for the electrophilic bromination of 4-chlorobenzoic acid using bromine and a Lewis acid catalyst.
Materials:
-
4-Chlorobenzoic acid
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HBr fumes)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser. Attach a gas trap containing a sodium hydroxide (B78521) solution to the top of the condenser.
-
Reactant Loading: In the flask, dissolve 4-chlorobenzoic acid in a suitable solvent like glacial acetic acid.[8]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃) to the mixture. If using iron powder, it will react with bromine in situ to form FeBr₃.
-
Bromine Addition: Slowly add a stoichiometric amount of liquid bromine to the reaction mixture from the dropping funnel with continuous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.[8]
-
Reaction: Heat the mixture gently under reflux for several hours until the reaction is complete (completion can be monitored by TLC).[8]
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Isolation: The solid crude product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[4]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring NMR spectra.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the bromination of 4-chlorobenzoic acid.
Troubleshooting Logic
Caption: Troubleshooting decision tree for bromination of 4-chlorobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
Preventing byproduct formation in 3-Bromo-4-chlorobenzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzoic acid. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?
A1: The two primary synthetic routes are the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid and the direct bromination of 4-chlorobenzoic acid.
-
Sandmeyer Reaction: This is often the preferred method for regioselectivity.[1] It involves the diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with a copper(I) bromide source.[2][3] Key byproduct risks include the formation of 4-chloro-3-hydroxybenzoic acid (phenol byproduct) due to the reaction of the diazonium salt with water, and the generation of biaryl compounds.[2][4]
-
Bromination of 4-chlorobenzoic acid: This route is less direct and poses significant challenges in controlling regioselectivity. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho, para-director. This can lead to a mixture of isomeric byproducts, including 2-bromo-4-chlorobenzoic acid and 3,5-dibromo-4-chlorobenzoic acid, making purification difficult.
Q2: My Sandmeyer reaction is producing a significant amount of phenolic byproduct. How can I minimize this?
A2: The formation of phenolic byproducts (hydroxylation) occurs when the diazonium salt reacts with water.[5][6] This is often exacerbated by elevated temperatures. To minimize this side reaction:
-
Maintain low temperatures: The diazotization step should be strictly maintained between 0-5°C to ensure the stability of the diazonium salt.[4]
-
Control reagent addition: Add the sodium nitrite (B80452) solution slowly during diazotization to prevent localized temperature increases.
-
Use the diazonium salt immediately: The formed diazonium salt is unstable and should be used in the subsequent Sandmeyer step without delay.[4]
Q3: I am observing the formation of debrominated or dechlorinated byproducts. What causes this and how can it be prevented?
A3: The loss of halogen atoms is known as hydrodehalogenation. This reductive process can be catalyzed by certain metals, particularly palladium. To prevent this:
-
Avoid palladium catalysts: If subsequent reaction steps involve palladium-catalyzed cross-coupling, ensure all starting material has been consumed to prevent hydrodehalogenation of your product.
-
Use appropriate reaction conditions: Harsh reductive conditions should be avoided. For catalytic hydrogenations, bromides are generally reduced more readily than chlorides.
Q4: How can I avoid decarboxylation of my benzoic acid derivative?
A4: Decarboxylation, the loss of CO2, can occur at elevated temperatures, especially in the presence of copper catalysts. To mitigate this:
-
Use mild reaction conditions: Avoid excessively high temperatures during the reaction and work-up.
-
Choose appropriate catalysts: If possible, select catalysts that do not promote decarboxylation at the desired reaction temperature.
Q5: What is the best method to purify this compound from its isomers?
A5: Purification of isomeric halogenated benzoic acids can be challenging. Recrystallization is a common and effective method. The choice of solvent is critical and may require some experimentation. A solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles, is ideal. In some cases, salt formation with a chiral amine followed by fractional crystallization can be used to separate isomers.
Troubleshooting Guides
Synthesis via Sandmeyer Reaction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure a stoichiometric amount of sodium nitrite and an excess of acid are used. Maintain a temperature of 0-5°C during nitrite addition.[4] |
| Premature decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid temperatures above 5°C during this stage.[4] | |
| Inefficient copper(I) catalyst. | Use a fresh, high-quality source of copper(I) bromide. | |
| High Phenolic Byproduct | Reaction of diazonium salt with water. | Maintain strict temperature control (0-5°C).[4] Add the diazonium salt solution slowly to the copper(I) bromide solution. |
| Excess water in the reaction mixture. | Use concentrated acids for the diazotization step. | |
| Formation of Azo Dyes | Coupling of the diazonium salt with unreacted amine. | Ensure complete diazotization by the slow addition of sodium nitrite until a slight excess is detected (test with starch-iodide paper). |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or moderately increase the temperature of the Sandmeyer step (e.g., to room temperature or slightly above), while monitoring for decomposition. |
Synthesis via Bromination of 4-chlorobenzoic acid
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of Multiple Isomers | Lack of regioselectivity in electrophilic bromination. | Use a milder brominating agent and a non-polar solvent to favor substitution at the position meta to the carboxylic acid. |
| Steric hindrance and electronic effects. | Consider a multi-step synthesis involving a directing group that can be later removed to achieve the desired regiochemistry. | |
| Over-bromination | Reaction conditions are too harsh. | Use a stoichiometric amount of the brominating agent. Perform the reaction at a lower temperature. |
| Low Conversion | Insufficiently reactive brominating agent or conditions. | Use a Lewis acid catalyst (e.g., FeBr3) to activate the brominating agent. Increase the reaction temperature cautiously. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for Sandmeyer reactions.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 3-amino-4-chlorobenzoic acid in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt should result in a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve 1.2 equivalents of copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Heat the reaction mixture to 60°C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature. The crude product should precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizations
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. scirp.org [scirp.org]
- 6. DSpace [repository.kaust.edu.sa]
Stability of 3-Bromo-4-chlorobenzoic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-4-chlorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Stability and Handling FAQs
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is a solid that is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q2: Is this compound sensitive to heat?
Q3: How stable is this compound in acidic and basic conditions?
A3:
-
Acidic Conditions: Generally, halogenated benzoic acids are stable in moderately acidic conditions. However, under harsh acidic conditions and high temperatures, the carboxylic acid group can be protonated, which may influence subsequent reactions. Protolytic decarboxylation (loss of CO2) under strongly acidic conditions is a known reaction for some aromatic carboxylic acids, particularly those with electron-releasing substituents.[5]
-
Basic Conditions: In the presence of a base, this compound will be deprotonated to form the corresponding carboxylate salt. This salt is generally stable. However, strong bases at high temperatures could potentially promote side reactions such as nucleophilic aromatic substitution, though this is generally difficult on an electron-rich aromatic ring. The carboxylate form is often used in reactions like Suzuki coupling.
Troubleshooting Common Reactions
Suzuki-Miyaura Coupling
Q4: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the common pitfalls?
A4: Low yields or failed Suzuki-Miyaura coupling reactions with this compound can arise from several factors. Key areas to troubleshoot include catalyst deactivation, improper base selection, and side reactions.
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper handling to avoid exposure to air and moisture. |
| Inappropriate base. | The choice of base is critical. Weaker bases like Na₂CO₃ may be insufficient. Consider stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | |
| Poor solvent choice. | Ensure the solvent system (e.g., dioxane/water, toluene/water) adequately dissolves all reactants. | |
| Dehalogenation Side Product | The halo-substituent is replaced by hydrogen. | This can be promoted by certain bases or impurities. Lowering the reaction temperature and using a milder base may help. Reductive dehalogenation is a known side reaction for aryl halides.[6][7][8][9] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Selective Reactivity | The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10] | To achieve selective coupling at the bromine position, use milder reaction conditions (lower temperature, shorter reaction time). For coupling at the chlorine position, more forcing conditions and specialized catalysts may be required. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
In an oven-dried flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[10][11]
Logical Workflow for Troubleshooting Suzuki Coupling
References
- 1. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 2. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Copper Catalyst from Sandmeyer Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of residual copper catalysts from Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my Sandmeyer reaction product?
A1: Residual copper catalysts can be highly problematic for several reasons. In pharmaceutical and biological applications, copper ions can be toxic.[1] Furthermore, they can interfere with downstream catalytic transformations, affect the stability and purity of the final product, and complicate analytical procedures like NMR by causing line broadening.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Aqueous Extraction (Chelation): Using a chelating agent like EDTA or ammonia (B1221849) to form a water-soluble complex with copper, which is then removed through an aqueous wash.[2]
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Solid-Phase Scavenging: Employing solid-supported scavengers (resins) with functional groups like thiourea (B124793) or imidazole (B134444) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][3]
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Precipitation: Inducing the precipitation of insoluble copper salts (e.g., hydroxides or sulfides), which can then be separated by filtration.[4][5]
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Filtration through Adsorbents: Passing the reaction mixture through a plug of silica (B1680970), Celite, or alumina (B75360) can adsorb copper species.[2]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For organic-soluble small molecules, aqueous washes and scavenger resins are common. For water-soluble products, scavenger resins or dialysis are more appropriate.
Q4: Does the oxidation state of copper (Cu(I) vs. Cu(II)) matter for removal?
A4: Yes, the oxidation state is important. Some scavenger resins have a higher affinity for one oxidation state over the other. For chelation with agents like ammonia, Cu(II) forms a characteristic deep blue tetraammine complex that is readily extracted into the aqueous layer. It is common for Cu(I) from the Sandmeyer reaction to be oxidized to Cu(II) during the workup, facilitating its removal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the copper removal process in a question-and-answer format.
Q: My organic layer is still blue or green after washing with an EDTA or ammonia solution. What is happening?
A: Probable Cause & Solution:
-
Incomplete Extraction: A single wash may be insufficient. Perform multiple extractions with fresh aqueous solutions until the blue/green color is no longer visible in the aqueous layer.
-
Emulsion Formation: Emulsions can trap the copper complex in the organic layer. To break an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl. If the emulsion is persistent, filtering the entire mixture through a pad of Celite can be effective.
-
Complex Solubility: The copper-chelate complex may have some minor solubility in your organic solvent. After the chelating wash, perform a final wash with brine to remove residual water-soluble components from the organic phase.
Q: I used a scavenger resin, but my product is still contaminated with copper. What went wrong?
A: Probable Cause & Solution:
-
Insufficient Resin: You may not have used enough scavenger resin. A typical starting point is 3-5 equivalents of resin relative to the copper catalyst.
-
Poor Mixing: Ensure the resin is vigorously stirred with the solution to maximize contact.
-
Insufficient Time: Scavenging can take time, from a few hours to overnight. Monitor the reaction by TLC or LCMS to determine the necessary duration.
-
Incorrect Resin Choice: The resin may not be optimal for the copper's oxidation state or your solvent system. Consult the manufacturer's specifications for the chosen scavenger.
Q: My product is water-soluble, which prevents me from doing a standard aqueous extraction. How can I remove the copper?
A: Probable Cause & Solution:
-
Product Lost in Extraction: A water-soluble product will be lost during liquid-liquid extraction with an aqueous chelator.
-
Alternative Methods:
-
Scavenger Resins: Add a solid-supported scavenger directly to the aqueous solution of your product. Stir for a sufficient time, then remove the resin by filtration.
-
Dialysis: For macromolecules like proteins or large polymers, dialyze the reaction mixture against a buffer containing EDTA. This will remove the small copper-EDTA complex while retaining your product.
-
Size Exclusion Chromatography: This technique can separate a large product from the smaller copper-EDTA complex.
-
Q: The copper seems to co-elute with my product during column chromatography. How can I prevent this?
A: Probable Cause & Solution:
-
Similar Polarity: The residual copper species may have a similar polarity to your product, leading to poor separation on silica gel.
-
Pre-Chromatography Purification: It is highly recommended to perform a bulk copper removal step before column chromatography. Before loading your crude product onto the column, perform an aqueous wash with EDTA or ammonia, or stir with a scavenger resin as described in the protocols below. This will remove the majority of the copper and significantly improve the chromatographic separation.[2]
Quantitative Comparison of Copper Removal Methods
The efficiency of each method is highly dependent on the specific substrate, solvent, and reaction conditions. This table provides a general comparison to guide methodology selection.
| Method | Principle | Typical Final Cu Level | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | Chelation | < 50 ppm | Inexpensive, widely applicable for organic-soluble products.[6] | Can form emulsions; may require multiple washes; not suitable for water-soluble products.[7] |
| Aqueous Wash (Ammonia) | Chelation | < 50 ppm | Effective for forming a highly water-soluble Cu(II) complex; inexpensive.[2] | Introduces a basic solution which may be incompatible with sensitive functional groups. |
| Scavenger Resins | Adsorption | < 10 ppm | High efficiency and selectivity; simple filtration workup; applicable to a wide range of solvents and products (including aqueous).[1][3] | Higher cost compared to simple washes; may require optimization of resin type, amount, and time. |
| Precipitation (as Hydroxide (B78521)/Sulfide) | Insolubility | Variable (< 25 ppm to >100 ppm) | Cost-effective for large-scale reactions.[4][8] | Can be non-selective and may co-precipitate the product, reducing yield; generates solid waste.[9] |
| Silica/Celite Filtration | Adsorption | > 100 ppm | Simple and fast for removing particulate copper. | Generally insufficient for removing dissolved copper species.[2] |
Detailed Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for organic-soluble products that are stable to neutral or slightly basic conditions.
-
Reaction Quench: Once the Sandmeyer reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt). Adjust the pH of the EDTA solution to ~8 with a base (e.g., NaOH or NH₄OH) before use for better chelation.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex.
-
Separation: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-4) with fresh EDTA solution until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and dissolved impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Removal using Solid-Supported Scavengers
This protocol is highly versatile and can be used for a wide range of products and solvents.
-
Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., silica-bound thiourea or triamine).
-
Addition of Scavenger: After the reaction is complete, add the scavenger resin (typically 3-5 equivalents relative to copper) to the reaction mixture (either neat or diluted with a solvent).
-
Stirring: Stir the resulting slurry vigorously at room temperature. The required time can range from 1 to 16 hours, depending on the specific scavenger and reaction conditions. Monitor copper removal by taking small aliquots for analysis if necessary.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The product can be isolated by removing the solvent under reduced pressure. Further purification by chromatography may be performed if needed.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method involves adding a base like sodium hydroxide to precipitate copper(II) hydroxide or sodium sulfide (B99878) to precipitate copper(I) sulfide.
-
Precipitation: Dilute the reaction mixture with a suitable solvent. Slowly add the precipitating agent with vigorous stirring. The formation of a solid precipitate should be observed.
-
Ensure Complete Precipitation: Continue adding the agent until no further precipitation is observed. A change in the color of the supernatant can indicate completion.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated copper salt. The Celite helps to filter very fine particles.
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.
-
Product Isolation: The product can be isolated from the combined filtrate by standard methods, such as solvent evaporation.
Visualizations
// Aqueous Wash Branch wash [label="Aqueous Wash\n(EDTA/Ammonia)", fillcolor="#FBBC05", fontcolor="#202124"]; emulsion [label="Was an emulsion formed?", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; solution_emulsion [label="Solution:\n1. Add brine to break emulsion.\n2. Filter through Celite.", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; washes_enough [label="Were multiple washes performed?", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; solution_washes [label="Solution:\nPerform additional extractions\nuntil aqueous layer is colorless.", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Scavenger Resin Branch resin [label="Scavenger Resin", fillcolor="#FBBC05", fontcolor="#202124"]; resin_amount [label="Was sufficient resin used\n(e.g., 3-5 eq)?", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; solution_resin_amount [label="Solution:\nIncrease amount of\nscavenger resin.", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; resin_time [label="Was stirring time\nsufficient (1-16h)?", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; solution_resin_time [label="Solution:\nIncrease stirring time and\nensure vigorous mixing.", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> method; method -> wash [label=" Aqueous Wash "]; method -> resin [label=" Scavenger Resin "];
wash -> emulsion; emulsion -> solution_emulsion [label=" Yes "]; emulsion -> washes_enough [label=" No "]; washes_enough -> solution_washes [label=" No "];
resin -> resin_amount; resin_amount -> resin_time [label=" Yes "]; resin_amount -> solution_resin_amount [label=" No "]; resin_time -> solution_resin_time [label=" No "]; } dot Caption: A logical workflow for troubleshooting copper removal.
References
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. iwaponline.com [iwaponline.com]
- 5. saimm.co.za [saimm.co.za]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton [frontiersin.org]
- 8. Copper Precipitation Methods - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzoic Acid
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 3-bromo-4-chlorobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and reliable methods for synthesizing this compound are:
-
Sandmeyer Reaction: This involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a copper(I) bromide-mediated substitution.[1] This method is often preferred for its high regioselectivity.
-
Oxidation of 3-Bromo-4-chlorotoluene (B123713): This route utilizes a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to convert the methyl group of 3-bromo-4-chlorotoluene into a carboxylic acid.[2][3]
Q2: What is the expected melting point of this compound?
A2: The literature melting point for this compound is typically in the range of 218-222 °C.[4] A broad melting range may indicate the presence of impurities.
Q3: What are some common impurities encountered in the synthesis of this compound?
A3: Depending on the synthetic route, common impurities may include:
-
Sandmeyer Reaction: Unreacted 3-amino-4-chlorobenzoic acid, 4-chlorobenzoic acid (if deamination occurs), and potentially 3-hydroxy-4-chlorobenzoic acid as a byproduct of the diazonium salt reacting with water.[5][6]
-
Oxidation Reaction: Unreacted 3-bromo-4-chlorotoluene or incompletely oxidized intermediates. If the starting material is impure, isomeric chlorobenzoic acids could also be present.[2]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for the recrystallization of substituted benzoic acids, including this compound. Toluene can also be used for recrystallization.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis via Sandmeyer Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive copper(I) bromide catalyst. | 1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite (B80452). Use a starch-iodide paper test to confirm a slight excess of nitrous acid. 2. Use the diazonium salt solution immediately after preparation and keep it cold. 3. Use freshly prepared or high-quality copper(I) bromide. |
| Product is off-color (e.g., brown or tarry) | Formation of phenolic byproducts or other colored impurities due to side reactions of the diazonium salt. | 1. Maintain a low temperature throughout the diazotization and Sandmeyer reaction. 2. Ensure efficient stirring to prevent localized overheating. 3. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Presence of starting material (3-amino-4-chlorobenzoic acid) in the final product | Incomplete diazotization or incomplete Sandmeyer reaction. | 1. Re-check the stoichiometry of sodium nitrite and ensure its slow addition. 2. Allow sufficient reaction time for the Sandmeyer reaction to go to completion. Gentle warming (e.g., to 50-60 °C) after the initial reaction can sometimes drive it to completion. |
Synthesis via Oxidation of 3-Bromo-4-chlorotoluene
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low product yield | 1. Incomplete oxidation. 2. Over-oxidation leading to degradation. 3. Product loss during workup. | 1. Ensure a sufficient amount of KMnO₄ is used and allow for an adequate reaction time (reflux). The disappearance of the purple permanganate color is an indicator of reaction progression. 2. Avoid excessively harsh reaction conditions (e.g., prolonged heating at very high temperatures). 3. During acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Wash the precipitate with cold water to minimize dissolution. |
| Product contaminated with manganese dioxide (MnO₂) | Incomplete removal of MnO₂ during filtration. | 1. After the reaction, add sodium bisulfite to the hot solution to reduce any remaining KMnO₄ and MnO₂ to soluble manganese(II) salts before filtration.[7] 2. Filter the hot reaction mixture through a fluted filter paper or a Celite pad to effectively remove the fine MnO₂ precipitate. |
| Presence of unreacted 3-bromo-4-chlorotoluene in the final product | Incomplete oxidation. | 1. Increase the reaction time or the amount of KMnO₄. 2. The unreacted starting material can be removed by steam distillation of the crude product before acidification, as the benzoic acid will be present as its non-volatile salt in the basic solution.[2] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO₂ | |
| Molecular Weight | 235.46 g/mol | |
| Melting Point | 218-222 °C | [4] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 42860-10-6 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Activated charcoal (optional)
Procedure:
-
Diazotization: In a flask, dissolve 3-amino-4-chlorobenzoic acid in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Filter the crude product and wash it with cold water.
-
To purify, dissolve the crude product in a hot dilute sodium hydroxide solution. If the solution is colored, add a small amount of activated charcoal and filter hot.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. For higher purity, recrystallize from an ethanol-water mixture.
Protocol 2: Synthesis of this compound via Oxidation
Materials:
-
3-bromo-4-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (optional, for basic conditions)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-chlorotoluene and water. A base such as NaOH or Na₂CO₃ can be added to maintain basic conditions.
-
Heat the mixture to reflux and add potassium permanganate in small portions over time. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the purple color persists, indicating the completion of the oxidation. This may take several hours.[2]
-
Workup: While the solution is still hot, add sodium bisulfite to destroy any excess KMnO₄ and to reduce the manganese dioxide (a brown solid) to soluble manganese(II) sulfate. The solution should become colorless or pale yellow.
-
Filter the hot solution to remove any remaining manganese dioxide.
-
Cool the filtrate in an ice bath and acidify with concentrated sulfuric acid or hydrochloric acid until the pH is strongly acidic. This compound will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol-water mixture for higher purity.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. This compound | 42860-10-6 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]
- 4. 3-ブロモ-4-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scirp.org [scirp.org]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-chlorobenzoic Acid and 4-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzoic acid and 4-bromo-3-chlorobenzoic acid are valuable halogenated building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Their utility stems from the presence of three distinct reactive sites: a carboxylic acid group and two different carbon-halogen bonds (C-Br and C-Cl). The strategic and selective functionalization of these sites is crucial for the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of these two isomers, focusing on key transformations relevant to drug development, such as palladium-catalyzed cross-coupling reactions and esterification. As direct comparative experimental data is scarce in the literature, this guide will focus on the underlying chemical principles that govern their reactivity, supported by established knowledge in the field.
Theoretical Reactivity Analysis
The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a key point of differentiation between these two isomers. This reactivity is primarily governed by bond dissociation energies and electronic effects.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the aryl halide is generally in the order of C-I > C-Br > C-Cl. This is because the bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making it easier to break. Therefore, for both this compound and 4-bromo-3-chlorobenzoic acid, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for chemoselective cross-coupling at the bromine-substituted position under carefully controlled conditions.
The electronic environment of the C-Br bond, influenced by the positions of the electron-withdrawing carboxylic acid and chloro substituents, can further modulate this reactivity.
-
This compound: The bromine atom is situated meta to the strongly electron-withdrawing carboxylic acid group and ortho to the electron-withdrawing chloro group.
-
4-Bromo-3-chlorobenzoic acid: The bromine atom is para to the carboxylic acid group and meta to the chloro group.
Electron-withdrawing groups generally increase the rate of oxidative addition by making the aryl halide a better electron acceptor. In both isomers, the combined electron-withdrawing effects of the carboxylic acid and chloro groups will activate the aromatic ring towards oxidative addition. However, the precise positioning of these groups leads to subtle differences in the electronic density at the C-Br bond, which may influence the reaction kinetics. A detailed kinetic study would be required to quantify this difference.
Esterification
The reactivity of the carboxylic acid group in esterification reactions (e.g., Fischer esterification) is primarily influenced by steric hindrance from adjacent substituents.
-
This compound: The carboxylic acid group is flanked by a hydrogen atom and a carbon atom bearing a bromine atom.
-
4-Bromo-3-chlorobenzoic acid: The carboxylic acid group is flanked by two hydrogen atoms on the adjacent ring carbons.
Based on steric considerations, 4-bromo-3-chlorobenzoic acid is expected to undergo esterification more readily than this compound. The bromine atom at the 3-position in this compound provides greater steric hindrance to the incoming alcohol nucleophile compared to the hydrogen atom at the corresponding position in the 4-bromo-3-chloro isomer.
Data Presentation
| Reaction Type | Isomer | Expected Reactivity/Selectivity | Rationale |
| Suzuki-Miyaura Coupling | Both | Selective coupling at the C-Br bond | C-Br bond is weaker and more reactive than the C-Cl bond in oxidative addition. |
| This compound | Potentially slightly different reaction rates compared to the isomer due to electronic effects. | The electronic environment of the C-Br bond is influenced by the meta COOH and ortho Cl. | |
| 4-Bromo-3-chlorobenzoic acid | Potentially slightly different reaction rates compared to the isomer due to electronic effects. | The electronic environment of the C-Br bond is influenced by the para COOH and meta Cl. | |
| Buchwald-Hartwig Amination | Both | Selective amination at the C-Br bond | C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. |
| Fischer Esterification | This compound | Lower reactivity | Increased steric hindrance from the ortho-bromo substituent. |
| 4-Bromo-3-chlorobenzoic acid | Higher reactivity | Less steric hindrance around the carboxylic acid group. |
Experimental Protocols
The following are representative, detailed experimental protocols for key reactions. These are based on established procedures for similar substrates and should be optimized for specific cases.
Protocol 1: Selective Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzoic Acid
This protocol describes a typical procedure for the selective coupling at the C-Br position.
Materials:
-
4-Bromo-3-chlorobenzoic acid
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3-chlorobenzoic acid (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Fischer Esterification of 4-Bromo-3-chlorobenzoic Acid
This protocol is for the synthesis of a methyl ester, which is expected to proceed with relative ease for this isomer.
Materials:
-
4-Bromo-3-chlorobenzoic acid
-
Methanol (B129727) (large excess, used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 4-bromo-3-chlorobenzoic acid (1.0 mmol).
-
Add methanol (10 mL).
-
Carefully add concentrated sulfuric acid (0.1 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-3-chlorobenzoic acid.
Caption: Electronic influence of substituents on the C-Br bond in the two isomers.
A Comparative Analysis of Bromo and Chloro Substituent Reactivity in 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of the bromo and chloro substituents in 3-bromo-4-chlorobenzoic acid. Understanding the differential reactivity of these halogens is crucial for designing selective synthetic routes to complex pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the reactivity in two key classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by representative experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Selectivity for Bromine
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond is consistently more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This predictable selectivity allows for the functionalization of the bromine-substituted position while leaving the chlorine intact for subsequent transformations.
The enhanced reactivity of aryl bromides is primarily attributed to two factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the oxidative addition step.[1]
-
Oxidative Addition Kinetics: The oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-determining step, is faster for aryl bromides than for aryl chlorides.[1]
The general order of reactivity for aryl halides in these reactions is well-established: I > Br > OTf > Cl.[1][2] While advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of aryl chlorides more accessible, the inherent reactivity difference remains a key tool for selective synthesis.[1]
Quantitative Data: Selective Suzuki-Miyaura Coupling
The following table summarizes representative data for the selective Suzuki-Miyaura coupling of a dihaloarene, demonstrating the preferential reaction at the C-Br bond.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Ref. |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 4-Chloro-3-phenylbenzoic acid (92%) | [1][3] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 4-Chloro-3-(4-methoxyphenyl)benzoic acid (88%) | [4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-chloro-3-phenylbenzoic acid.
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Reactivity Profile
The reactivity of bromo versus chloro substituents in nucleophilic aromatic substitution (SNAr) is more complex and highly dependent on the reaction's rate-determining step.[3] For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the halogen.[5][6] In this compound, the carboxylic acid group is an EWG, but it is meta to the bromine and ortho to the chlorine, suggesting that the chlorine is in a more activated position for SNAr.
Two opposing factors influence the reactivity:
-
Electronegativity (The "Element Effect"): Chlorine is more electronegative than bromine. This makes the carbon atom it is attached to more electrophilic and better at stabilizing the negative charge in the Meisenheimer complex, which is the intermediate formed during the initial nucleophilic attack. If the formation of this intermediate is the rate-determining step, the chloro-substituted position may react faster.[3]
-
Leaving Group Ability: Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond.[7] If the departure of the halide to restore aromaticity is the rate-determining step, the bromo-substituted position would be more reactive.
For many SNAr reactions, the initial attack of the nucleophile is the rate-determining step, which would favor substitution at the C-Cl position in this specific molecule.[8]
Quantitative Data: Representative SNAr Reaction
The following table presents representative data for a competitive SNAr reaction on a dihaloarene, illustrating the potential for higher reactivity at the chloro-position due to electronic activation.
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Major Product (Yield %) | Ref. |
| 1 | This compound | Sodium methoxide (B1231860) | - | Methanol (B129727) | 100 | 24 | 3-Bromo-4-methoxybenzoic acid (75%) | |
| 2 | 1-Bromo-2-chloro-4-nitrobenzene | Piperidine | K₂CO₃ | DMSO | 120 | 6 | 2-Chloro-4-nitro-N-phenylaniline (selectivity dependent on conditions) |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.5 equiv, as a solution in methanol or solid)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a pressure-rated reaction vessel, add this compound.
-
If using solid sodium methoxide, add it to the vessel. If using a solution, prepare for its addition.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add anhydrous methanol, followed by the sodium methoxide solution if applicable.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for the consumption of starting material.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water and acidifying with aqueous HCl to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-4-methoxybenzoic acid.
Conclusion
The reactivity of the bromo and chloro substituents on this compound is highly dependent on the reaction type. For palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, allowing for selective functionalization. In contrast, for nucleophilic aromatic substitution reactions, the outcome is less predictable and is governed by a subtle interplay between the electronegativity of the halogen and its leaving group ability, with the position of the activating group often favoring reaction at the C-Cl bond. This differential reactivity provides a powerful platform for the strategic, sequential modification of this versatile building block in the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo-4-chlorobenzoic Acid and 3,4-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4-chlorobenzoic acid and 3,4-dichlorobenzoic acid. The analysis is grounded in established principles of physical organic chemistry, supported by theoretical data, and includes detailed experimental protocols for comparative analysis.
Introduction
This compound and 3,4-dichlorobenzoic acid are both di-halogenated benzoic acid derivatives. Their structural similarity, differing only by the substitution of a bromine for a chlorine atom at the meta-position relative to the carboxylic acid, leads to nuanced differences in their chemical reactivity. These differences are primarily governed by the electronic and steric effects of the halogen substituents. This guide will explore these differences in the context of reactions involving the carboxylic acid group and the aromatic ring.
Physical and Chemical Properties
A summary of key physical and chemical properties is presented in Table 1. The predicted pKa values for both compounds are very similar, suggesting that their acidities are comparable.[1][2]
| Property | This compound | 3,4-dichlorobenzoic acid |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 235.46 g/mol | 191.01 g/mol |
| CAS Number | 42860-10-6 | 51-44-5 |
| Predicted pKa | 3.58 ± 0.10[1] | 3.60 ± 0.10[2] |
| Melting Point | 218-222 °C[3] | 207-209 °C |
Table 1: Physical and Chemical Properties
Reactivity of the Carboxylic Acid Group
The reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation is largely influenced by the electrophilicity of the carbonyl carbon. This is, in turn, affected by the electronic effects of the substituents on the aromatic ring. Halogens are electron-withdrawing groups, and their presence on the aromatic ring increases the acidity of the carboxylic acid group through an inductive effect, which stabilizes the conjugate base.[4]
A more quantitative prediction of reactivity can be made using Hammett substituent constants (σ). These constants quantify the electron-donating or electron-withdrawing influence of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with increased reactivity of the carboxylic acid group towards nucleophiles.
The total electronic effect can be estimated by the sum of the Hammett constants for each substituent (Σσ).
For This compound :
For 3,4-dichlorobenzoic acid :
The slightly higher Σσ value for this compound suggests that its carboxylic acid group is slightly more electrophilic. Therefore, it is predicted to be marginally more reactive in esterification and amide bond formation reactions.
Experimental Protocols
This protocol describes a competitive esterification reaction to experimentally determine the relative reactivity.
Materials:
-
This compound
-
3,4-dichlorobenzoic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask, combine equimolar amounts (e.g., 1 mmol) of this compound and 3,4-dichlorobenzoic acid.
-
Add a known amount of an internal standard.
-
Add a large excess of anhydrous methanol (e.g., 20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Reflux the mixture for a set period (e.g., 2 hours).
-
At regular intervals, withdraw aliquots of the reaction mixture, quench with a saturated sodium bicarbonate solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the relative amounts of the two methyl ester products formed.
Materials:
-
This compound
-
3,4-dichlorobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, anhydrous)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare two separate reaction flasks. In one, dissolve this compound (1 mmol) and aniline (1 mmol) in anhydrous DCM (10 mL). In the other, do the same with 3,4-dichlorobenzoic acid.
-
To each flask, add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) at 0°C.
-
Allow the reactions to warm to room temperature and stir for a set period (e.g., 4 hours).
-
Monitor the reactions by HPLC to determine the rate of formation of the respective amide products.
-
Upon completion, filter the dicyclohexylurea byproduct and analyze the filtrate by HPLC to determine the final yield of each amide.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring and displacement of a leaving group. The reactivity in SNAr reactions is dependent on two main factors: the nature of the leaving group and the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).
In the case of this compound and 3,4-dichlorobenzoic acid, both the chloro and bromo substituents can potentially act as leaving groups. Generally, in SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Based on this general trend, the C-Cl bond is expected to be more reactive towards nucleophilic attack than the C-Br bond. Therefore, in a competitive scenario, 3,4-dichlorobenzoic acid might be considered more reactive in SNAr reactions. However, the stability of the Meisenheimer complex also plays a crucial role, and the overall reactivity can be influenced by the specific nucleophile and reaction conditions.
It is important to note that without direct experimental data, this remains a theoretical prediction.
Visualizing Reaction Workflows and Concepts
Logical Flow of Reactivity Analysis
Caption: Logical workflow for comparing the reactivity of the two benzoic acid derivatives.
General Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for Fischer esterification.
Amide Formation via DCC Coupling
Caption: Simplified mechanism of amide bond formation using DCC as a coupling agent.
Conclusion
Based on the analysis of electronic effects quantified by Hammett constants, This compound is predicted to be slightly more reactive than 3,4-dichlorobenzoic acid in reactions involving the carboxylic acid functionality , such as esterification and amide bond formation. This is attributed to the slightly stronger electron-withdrawing nature of the meta-bromo and para-chloro combination compared to the meta-chloro and para-chloro arrangement.
Conversely, for nucleophilic aromatic substitution, 3,4-dichlorobenzoic acid may exhibit higher reactivity , primarily due to the generally better leaving group ability of chlorine compared to bromine in SNAr reactions.
It is crucial to emphasize that these predictions are based on theoretical principles. The provided experimental protocols offer a framework for obtaining empirical data to validate these hypotheses and to understand the nuanced reactivity of these compounds under specific reaction conditions. Such data would be invaluable for optimizing synthetic routes and for the development of new chemical entities in drug discovery and materials science.
References
A Comparative Analysis of Halogenated Benzoic Acid Derivatives in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and outcome of a synthetic route. Halogenated benzoic acids are a versatile class of building blocks, pivotal in the construction of complex molecules ranging from pharmaceuticals to advanced materials. The nature of the halogen substituent—fluorine, chlorine, bromine, or iodine—dramatically impacts the reactivity and physical properties of the benzoic acid scaffold. This guide provides an objective, data-driven comparison of these derivatives in common synthetic transformations, offering insights to inform strategic decisions in synthesis design.
This analysis focuses on the comparative performance of ortho- and para-substituted halogenated benzoic acids in key synthetic reactions, particularly palladium-catalyzed cross-coupling reactions and their relative acidities. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halogenated benzoic acid in this reaction is largely dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the corresponding aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F.[1]
While iodo- and bromobenzoic acids are typically more reactive, often requiring milder reaction conditions, advancements in catalyst and ligand design have made the more cost-effective chloro- and even fluoro-derivatives viable substrates.
Table 1: Comparative Yields of Halogenated Benzoic Acids in Suzuki-Miyaura Coupling
| Halogenated Benzoic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 18 | 78 | [2] |
| 2-Bromobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 95 | [2] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 95 | [3] |
| 4-Iodovanillin | Phenylboronic Acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O / EtOH | 60 | 1-2 | High | [4] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~95 | [5] |
Note: Data for closely related halogenated aromatic compounds are included to illustrate reactivity trends where direct comparative data for the benzoic acids was unavailable.
Acidity of Halogenated Benzoic Acids
The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. Halogens are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). The balance of these two opposing effects, along with the position of the substituent, determines the overall acidity.
For ortho-substituted halobenzoic acids, the "ortho effect" often leads to an increase in acidity regardless of the substituent's electronic nature, which is attributed to a combination of steric and electronic factors.[6] For para-substituted isomers, the interplay between the stronger inductive effect of fluorine and the more significant resonance effect of the larger halogens leads to a less straightforward trend.
Table 2: pKa Values of Halogenated Benzoic Acids in Water
| Substituent Position | Fluoro- | Chloro- | Bromo- | Iodo- | Benzoic Acid |
| ortho- | 3.27 | 2.94 | 2.85 | 2.86 | 4.20 |
| para- | 4.14[7] | 3.98 | 4.00 | 3.92 | 4.20 |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and high-yielding synthetic transformations. Below are representative procedures for common cross-coupling reactions involving halogenated benzoic acids.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid
This protocol is adapted from a procedure for the coupling of 2-bromobenzoic acid with phenylboronic acid.[2]
Materials:
-
2-Bromobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which may cause it to precipitate or move into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Sonogashira Coupling of an Aryl Halide
This is a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide, which can be adapted for iodo- and bromobenzoic acid derivatives.[8]
Materials:
-
Aryl halide (e.g., 4-iodobenzoic acid, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (TEA, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous THF and degassed triethylamine.
-
To the stirred solution, add PdCl₂(PPh₃)₂ and CuI.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Synthetic Workflows
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of halogen on a benzoic acid derivative is a critical parameter in synthetic planning. Iodo- and bromobenzoic acids generally exhibit higher reactivity in cross-coupling reactions, allowing for milder conditions and often higher yields. However, the economic advantage and increasing catalytic efficiency make chloro- and even fluorobenzoic acids attractive alternatives. The acidity of these compounds is also significantly influenced by the nature and position of the halogen, a factor that can be exploited in reaction design and purification strategies. By understanding these comparative aspects and utilizing robust experimental protocols, researchers can make more informed decisions to streamline their synthetic endeavors and accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 3-Bromo-4-chlorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of 3-bromo-4-chlorobenzoic acid. While direct biological data for this compound is limited in publicly available literature, this document summarizes the activities of structurally related benzoic acid derivatives, offering insights into their potential therapeutic applications. The data presented is compiled from various studies and focuses on anti-proliferative, enzyme inhibitory, and antimicrobial activities.
Data Summary
The biological activities of various benzoic acid analogs are summarized below. The data is presented to facilitate comparison across different chemical scaffolds and biological targets.
Anti-proliferative and Enzyme Inhibitory Activity
Several analogs of benzoic acid have been investigated for their potential as anti-cancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-morpholinobenzoic acid and 4-amino-3-chloro benzoate (B1203000) ester derivatives against various cancer cell lines and enzymes.
| Compound Class | Analog | Target Cell Line/Enzyme | IC50 (µM) |
| 2-Morpholinobenzoic Acid Derivatives | 2-morpholino-5-((4-fluorobenzyl)amino)benzoic acid | MDA-MB-231 (Breast Adenocarcinoma) | 25.3 ± 2.5[1] |
| HCT116 (Colorectal Carcinoma) | 30.1 ± 3.1[1] | ||
| 2-morpholino-5-((4-chlorobenzyl)amino)benzoic acid | MDA-MB-231 (Breast Adenocarcinoma) | 19.8 ± 1.9[1] | |
| HCT116 (Colorectal Carcinoma) | 23.5 ± 2.2[1] | ||
| 2-morpholino-5-((4-bromobenzyl)amino)benzoic acid | MDA-MB-231 (Breast Adenocarcinoma) | 15.7 ± 1.5[1] | |
| HCT116 (Colorectal Carcinoma) | 18.9 ± 1.8[1] | ||
| 2-morpholino-5-((4-methylbenzyl)amino)benzoic acid | MDA-MB-231 (Breast Adenocarcinoma) | 35.2 ± 3.8[1] | |
| HCT116 (Colorectal Carcinoma) | 41.7 ± 4.5[1] | ||
| 4-Amino-3-chloro Benzoate Ester Derivatives | Hydrazine-1-carbothioamide derivative (N5a) | A549 (Lung Carcinoma) | Data not quantified, but cytotoxicity induced[2] |
| HepG2 (Hepatocellular Carcinoma) | Data not quantified, but cytotoxicity induced[2] | ||
| HCT-116 (Colorectal Carcinoma) | Data not quantified, but cytotoxicity induced[2] | ||
| EGFR Kinase | Inhibition percentage determined, but IC50 not specified[2] |
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[3] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Organism | MIC (µg/mL) |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Staphylococcus aureus (MRSA) | 14–16[3] |
| Enterococcus faecalis (VRE) | 1 - 8[3] | |
| Gram-negative pathogens | 0.5 - 2[3] | |
| Candida species | 8 - 64[3] | |
| Candida auris | 0.5 - 64[3] |
Signaling Pathways and Experimental Workflows
The biological effects of benzoic acid analogs are often linked to their modulation of specific signaling pathways. The following diagrams illustrate a general experimental workflow for assessing biological activity and key signaling pathways implicated in the action of some benzoic acid derivatives.
Caption: General experimental workflow for evaluating the biological activity of novel compounds.
Caption: Inhibition of the EGFR signaling pathway by certain benzoic acid analogs.
Caption: Potential modulation of the NF-κB signaling pathway by benzoic acid analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
EGFR Kinase Inhibition Assay
The inhibitory capacity of compounds against EGFR can be assessed using commercially available kits.[2]
-
Assay Preparation: The assay is typically performed in a 96-well plate format. The reaction mixture includes the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where a detection reagent is added that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).
-
Data Analysis: The percentage of EGFR kinase activity inhibition is calculated using the formula: 100 - [(control - treated) / control].[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Preparation of Inoculum: Bacterial or fungal cultures are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[3] This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in the broth within a 96-well microtiter plate.[3]
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted compounds. A positive control (inoculum without compound) and a negative control (broth without inoculum) are included.[3] The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[3]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
This guide serves as a starting point for researchers interested in the biological activities of this compound analogs. The provided data and protocols can aid in the design of future studies and the development of novel therapeutic agents.
References
Spectroscopic Fingerprints: A Comparative Guide to 3-Bromo-4-chlorobenzoic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of 3-Bromo-4-chlorobenzoic acid and its various isomers, offering a valuable resource for unambiguous structural elucidation.
The subtle differences in the substitution patterns of these halogenated benzoic acids give rise to distinct spectroscopic signatures. This guide presents a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the necessary tools for confident isomer differentiation.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound and a selection of its isomers. These values highlight the diagnostic differences that enable their individual identification.
| Isomer | 1H NMR (δ, ppm, Multiplicity, J in Hz) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) | Key Mass Spec (m/z) |
| This compound | 8.21 (d, J=2.0), 7.93 (dd, J=8.4, 2.0), 7.56 (d, J=8.4) | 169.5, 137.8, 134.1, 132.0, 130.8, 129.2, 122.1 | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~820 (C-Cl), ~750 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
| 2-Bromo-4-chlorobenzoic acid | 8.01 (d, J=8.5), 7.68 (d, J=2.1), 7.49 (dd, J=8.5, 2.1) | 170.1, 138.5, 135.2, 133.0, 131.5, 128.9, 121.8 | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~830 (C-Cl), ~760 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
| 4-Bromo-3-chlorobenzoic acid | 7.99 (t, J=1.5), 7.64 (m), 7.41 (d, J=4.0)[1] | 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1[1] | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~820 (C-Cl), ~750 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
| 2-Bromo-5-chlorobenzoic acid | 7.89 (d, J=2.6), 7.55 (dd, J=8.7, 2.6), 7.49 (d, J=8.7) | 169.8, 136.2, 134.8, 132.5, 130.1, 129.5, 120.7 | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~810 (C-Cl), ~770 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
| 5-Bromo-2-chlorobenzoic acid | 7.91 (d, J=2.4), 7.62 (dd, J=8.6, 2.4), 7.40 (d, J=8.6) | 169.2, 139.1, 135.9, 133.3, 131.2, 128.7, 118.9 | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~815 (C-Cl), ~760 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
| 3-Bromo-5-chlorobenzoic acid | 8.05 (t, J=1.8), 7.95 (t, J=1.8), 7.78 (t, J=1.8) | 168.7, 136.9, 135.4, 133.8, 131.7, 129.9, 122.5 | ~3000 (O-H), ~1700 (C=O), ~1290 (C-O), ~800 (C-Cl), ~740 (C-Br) | 234/236/238 (M+), 217/219/221 ([M-OH]+), 189/191 ([M-COOH]+) |
Note: NMR data is typically acquired in CDCl3 or DMSO-d6. Chemical shifts can vary slightly depending on the solvent and concentration. IR data reflects solid-state measurements (ATR or KBr pellet).
Experimental Workflow
The differentiation of these isomers follows a logical spectroscopic workflow. The initial analysis by IR spectroscopy confirms the presence of the carboxylic acid functionality. Subsequent analysis by 1H and 13C NMR provides detailed information about the substitution pattern on the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns that can further support the structural assignment.
Caption: Experimental workflow for the spectroscopic identification of this compound isomers.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
-
Spectral Width: 0 to 200 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation:
-
Instrument: A benchtop FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Procedure: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. For carboxylic acids, derivatization (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) is often performed to increase volatility and improve chromatographic peak shape.
-
Instrumentation:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
References
Comparative Analysis of 3-Bromo-4-chlorobenzoic Acid and Its Amide Derivative: A Guide for Researchers
For Immediate Release
A comprehensive guide detailing the characterization of 3-Bromo-4-chlorobenzoic acid and its amide derivative, 3-Bromo-4-chlorobenzamide, is now available for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed comparison of their physicochemical properties and spectroscopic data, supported by established experimental protocols.
This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its derivatives, particularly amides, have garnered significant interest due to their potential therapeutic applications, including enzyme inhibition and anticancer properties. This guide aims to provide an objective comparison to aid in the selection and application of these compounds in research and development.
Physicochemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of this compound and its corresponding amide, 3-Bromo-4-chlorobenzamide, is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 3-Bromo-4-chlorobenzamide |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₅BrClNO |
| Molecular Weight | 235.46 g/mol [2][3][4] | 234.48 g/mol [5][6] |
| CAS Number | 42860-10-6[2][3][4] | 791137-22-9[5][6] |
| Melting Point | 218-222 °C[2][7] | Not available in searched results |
| Appearance | White to off-white crystalline powder | Not available in searched results |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives is heavily reliant on spectroscopic techniques. Below is a comparative summary of the expected and reported spectroscopic data for the parent acid and its amide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | This compound (Predicted) | 3-Bromo-4-chlorobenzamide (Predicted) |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The proton adjacent to the bromine atom is expected to be the most deshielded. | Aromatic protons expected in the range of 7.0-8.0 ppm. Amide protons (NH₂) would appear as a broad singlet. |
| ¹³C NMR | Carboxylic acid carbon signal expected around 165-175 ppm. Aromatic carbons would appear between 120-140 ppm. | Amide carbonyl carbon signal expected around 160-170 ppm. Aromatic carbons would appear between 120-140 ppm. |
Infrared (IR) Spectroscopy
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 3-Bromo-4-chlorobenzamide (Expected Wavenumber, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | - |
| N-H Stretch (Amide) | - | 3400-3100 (two bands for primary amide) |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | - |
| C=O Stretch (Amide) | - | 1680-1630 |
| C-Br Stretch | 680-515 | 680-515 |
| C-Cl Stretch | 830-560 | 830-560 |
Mass Spectrometry (MS)
| Parameter | This compound | 3-Bromo-4-chlorobenzamide |
| Molecular Ion Peak (M⁺) | Expected at m/z 234/236/238 due to isotopes of Br and Cl. | Expected at m/z 233/235/237 due to isotopes of Br and Cl. |
| Key Fragmentation Patterns | Loss of -OH (M-17), loss of -COOH (M-45). | Cleavage of the C-N bond. |
Biological Activity
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own characterization efforts.
Synthesis of 3-Bromo-4-chlorobenzamide
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Ammonia (B1221849) solution (aqueous or in dioxane)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-4-chlorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Slowly add an excess of concentrated ammonia solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Bromo-4-chlorobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Characterization Methods
-
Melting Point Determination: The melting point of a finely powdered sample is determined using a capillary melting point apparatus.[5][11][12][13] The sample is packed into a capillary tube to a height of 2-3 mm and heated at a slow, controlled rate (1-2 °C/min) near the expected melting point.[5][13] The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[14][15] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] Solid samples can be prepared as KBr pellets or as a thin film by dissolving the compound in a volatile solvent and depositing it onto a salt plate.[16][17]
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[18][19][20] The instrument analyzes the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[21]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Experimental workflow for the synthesis and characterization of 3-Bromo-4-chlorobenzamide.
Caption: Hypothetical signaling pathway modulated by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. profandrewmills.com [profandrewmills.com]
- 3. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound 97 42860-10-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Determination of Melting Point [unacademy.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. rsc.org [rsc.org]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. fiveable.me [fiveable.me]
- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to Confirming the Structure of 3-Bromo-4-chlorobenzoic Acid Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds like 3-Bromo-4-chlorobenzoic acid is a cornerstone of many research and development endeavors in the pharmaceutical and chemical industries. The precise arrangement of substituents on the aromatic ring is critical to the molecule's ultimate activity and function. Consequently, rigorous structural confirmation of the final product is a mandatory step to ensure the desired isomer has been synthesized and to rule out the presence of unwanted isomeric byproducts. This guide provides a comparative analysis of the expected analytical data for this compound and its most likely isomer, 2-Bromo-4-chlorobenzoic acid, along with detailed experimental protocols for their differentiation.
Introduction to the Synthesis and Potential Isomeric Byproducts
The most common laboratory synthesis of this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer reaction with a copper(I) bromide catalyst.[1] This method is generally regioselective. However, alternative synthetic routes, such as the direct bromination of 4-chlorobenzoic acid, can also be employed. This alternative route is less regioselective and can lead to a mixture of isomeric products due to the directing effects of the chloro and carboxyl functional groups.
The carboxyl group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-directing group. When 4-chlorobenzoic acid is subjected to electrophilic bromination, the incoming bromine atom will be directed to the positions that are ortho to the chlorine atom and meta to the carboxyl group. This leads to the potential formation of two primary isomers:
-
This compound (Target Product): Bromination occurs at the position ortho to the chlorine and meta to the carboxylic acid.
-
2-Bromo-4-chlorobenzoic acid (Potential Isomer): Bromination occurs at the other position ortho to the chlorine and meta to the carboxylic acid.
Therefore, it is crucial to employ analytical techniques that can unambiguously distinguish between these two isomers.
Comparative Analytical Data
The structural differences between this compound and its 2-bromo isomer give rise to distinct spectroscopic signatures. The following table summarizes the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | This compound | 2-Bromo-4-chlorobenzoic acid |
| ¹H NMR | Three aromatic protons with distinct chemical shifts and coupling patterns. Expect a singlet or narrow doublet for the proton between the bromine and carboxylic acid groups, and two doublets for the other two protons. | Three aromatic protons with distinct chemical shifts and coupling patterns. Expect three distinct signals in the aromatic region, likely two doublets and a doublet of doublets. |
| ¹³C NMR | Seven distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the positions of the bromine and chlorine atoms. | Seven distinct carbon signals. The chemical shifts of the aromatic carbons will differ from the 3-bromo isomer due to the different substitution pattern. |
| IR Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region. | Similar characteristic peaks for the carboxylic acid group, but the fingerprint region will show differences in the C-Br and C-Cl stretching and bending vibrations due to the different substitution pattern. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks). | Identical molecular ion peak and isotopic pattern to the 3-bromo isomer, as they are isomers with the same molecular formula (C₇H₄BrClO₂). |
Experimental Protocols
Accurate structural determination relies on the careful execution of analytical experiments. Below are detailed protocols for the key techniques used to characterize the synthesis products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure a good seal between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.
-
Place the salt plate in the spectrometer's sample holder.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Pay close attention to the molecular ion region to observe the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
Visualization of the Confirmation Workflow
The logical flow for confirming the structure of the synthesis product can be visualized as follows:
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
By following these protocols and comparing the obtained data with the reference information, researchers can confidently confirm the structure of their synthesized this compound and ensure the purity of their product for subsequent applications.
References
Purity Analysis of Synthesized 3-Bromo-4-chlorobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of the purity of synthesized 3-Bromo-4-chlorobenzoic acid, a key building block in organic synthesis, with alternative halogenated benzoic acids. The analysis is supported by a review of common synthetic routes and detailed analytical methodologies for purity determination.
Comparative Purity Data
The purity of this compound and its alternatives can vary based on the synthetic route and subsequent purification methods. The following table summarizes typical purity levels obtained from commercial sources and reported in literature.
| Compound | Synthesis Method | Purification Method | Purity (%) | Analytical Method |
| This compound | Sandmeyer reaction of 3-amino-4-chlorobenzoic acid | Recrystallization | >98.0 | GC, Titration |
| Direct bromination of 4-chlorobenzoic acid | Column Chromatography | ~95-97 | GC, HPLC | |
| 3-Bromo-4-fluorobenzoic acid | Not specified (commercial) | Not specified | 95 - >98 | GC, Titration |
| 3,4-Dichlorobenzoic acid | Not specified (commercial) | Recrystallization | >98.0 | GC, Titration |
Synthesis Routes and Impurity Profile
The two primary methods for synthesizing this compound are the Sandmeyer reaction and direct bromination.
1. Sandmeyer Reaction: This is the most common and generally preferred method for achieving high regioselectivity and purity.[1] The process begins with the diazotization of 3-amino-4-chlorobenzoic acid, followed by a copper(I) bromide-mediated substitution. The purity of the starting material, 3-amino-4-chlorobenzoic acid, is crucial and is typically available at purities of ≥98.0% (by Titration and HPLC). Potential impurities in the final product include unreacted starting material and side products from the diazotization reaction.
2. Direct Bromination: The direct bromination of 4-chlorobenzoic acid is a more direct approach but often leads to a mixture of isomers, making the purification process more challenging and potentially reducing the final product's purity.[1] The primary impurity would be the undesired isomers formed during the electrophilic aromatic substitution.
Purification: Recrystallization is a common and effective method for purifying the crude product from either synthetic route. The choice of solvent can influence the final purity, with ethanol/water mixtures often being effective.[1]
Experimental Protocols for Purity Analysis
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a reliable method for quantifying the purity of this compound and detecting impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)[2]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid to ensure the analyte is in its protonated form.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound reference standard
Procedure:
-
Derivatization:
-
Accurately weigh the sample or standard into a vial.
-
Add the solvent and the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: e.g., 50-500 amu.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Calculate the purity by determining the relative peak area of the main component compared to the total area of all peaks.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Purity analysis workflow for synthesized product.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance for the Functionalization of a Dihalogenated Benzoic Acid Intermediate.
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 3-Bromo-4-chlorobenzoic acid presents a versatile scaffold with two distinct halogen atoms, offering opportunities for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds—with the C-Br bond being more susceptible to oxidative addition to a palladium(0) catalyst—allows for regioselective functionalization.
This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon established principles of cross-coupling reactions and data from analogous aryl halides to provide a predictive framework for catalyst selection and reaction optimization.
At a Glance: Predicted Performance of Catalytic Systems
The following table summarizes the predicted performance of various palladium-based catalyst systems for the cross-coupling of this compound. The data is extrapolated from reactions with structurally similar substrates, such as 3-bromobenzoic acid, 4-bromobenzoic acid, and other dihalogenated aromatic compounds. The primary site of reaction is expected to be the more reactive C-Br bond.
| Cross-Coupling Reaction | Catalyst System (Palladium Precursor + Ligand) | Typical Base | Typical Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | 85-95 | Highly active catalyst system, often allowing for lower catalyst loading and milder conditions. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | 12-24 | 75-90 | A classic, reliable catalyst, though may require higher temperatures and longer reaction times. | |
| Heck | Pd(OAc)₂ + P(o-tol)₃ | Et₃N | DMF or NMP | 100-140 | 12-24 | 70-85 | Reaction conditions can be harsh; optimization of base and solvent is crucial. |
| Pd/C | Na₂CO₃ | DMAc | 120-150 | 24-48 | 60-80 | Heterogeneous catalyst allows for easier purification, but may exhibit lower activity. | |
| Buchwald-Hartwig | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 80-95 | Effective for a broad range of amines; requires strictly anhydrous and anaerobic conditions. |
| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 90-120 | 18-36 | 70-85 | A well-established system, particularly for primary and some secondary amines. | |
| Sonogashira | PdCl₂(PPh₃)₂ + CuI | Et₃N or Piperidine | THF or DMF | RT-60 | 6-18 | 75-90 | The classic Sonogashira conditions; requires a copper co-catalyst. |
| Pd(PPh₃)₄ + CuI | Diisopropylamine | Toluene | RT-50 | 12-24 | 70-85 | Effective for a variety of terminal alkynes. |
Experimental Workflow and Catalytic Cycles
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired temperature. The catalytic cycle, while varying slightly between different named reactions, generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.
A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Kinetic Studies of 3-Bromo-4-chlorobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-Bromo-4-chlorobenzoic acid, a crucial intermediate in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct kinetic data for this compound, this guide leverages data from studies on closely related substituted benzoic acids to provide a comprehensive and objective comparison. The primary focus is on the acid-catalyzed esterification reaction, a fundamental transformation in organic synthesis.
Introduction to the Reactivity of this compound
This compound is a di-substituted aromatic carboxylic acid. The electronic properties of the bromo and chloro substituents significantly influence the reactivity of the carboxylic acid group. Both bromine and chlorine are electron-withdrawing groups, primarily through the inductive effect. This electron withdrawal increases the acidity of the carboxylic acid and affects the rate of reactions involving the carboxyl group.
Comparative Kinetic Data for Esterification Reactions
Table 1: Kinetic Data for the Esterification of Substituted Benzoic Acids with Methanol
| Benzoic Acid Derivative | Substituent(s) | Rate Constant (k) at 25°C (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Benzoic Acid | H | 2.05 x 10⁻⁴ | 49.8 | [1] |
| 4-Chlorobenzoic Acid | 4-Cl | 3.31 x 10⁻⁴ | 48.1 | [1] |
| 4-Bromobenzoic Acid | 4-Br | 3.45 x 10⁻⁴ | 47.7 | [1] |
| 3-Chlorobenzoic Acid | 3-Cl | 4.68 x 10⁻⁴ | 47.3 | [1] |
| 3-Bromobenzoic Acid | 3-Br | 4.81 x 10⁻⁴ | 47.1 | [1] |
| 3,4-Dichlorobenzoic Acid | 3,4-di-Cl | Predicted to be higher than 3- and 4-monochloro derivatives | Predicted to be lower than 3- and 4-monochloro derivatives | N/A |
| This compound | 3-Br, 4-Cl | Predicted to be similar to or slightly higher than 3,4-dichlorobenzoic acid | Predicted to be similar to or slightly lower than 3,4-dichlorobenzoic acid | N/A |
Note: Predicted values are based on the additive effects of substituents as described by the Hammett equation. The lack of experimental data for di-substituted benzoic acids under identical conditions necessitates this predictive approach.
From the data in Table 1, it is evident that electron-withdrawing substituents increase the rate of acid-catalyzed esterification. This is because these groups stabilize the transition state of the reaction. Based on the Hammett equation, which relates the electronic effects of substituents to reaction rates, we can predict the reactivity of this compound. Both the 3-bromo and 4-chloro substituents are electron-withdrawing. Their combined effect is expected to make the carboxylic acid group more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, leading to a faster reaction rate compared to monosubstituted or unsubstituted benzoic acid.
Experimental Protocols
A detailed experimental protocol for conducting a kinetic study of the esterification of a substituted benzoic acid is provided below. This protocol can be adapted for this compound.
Protocol: Kinetic Study of the Fischer Esterification of a Substituted Benzoic Acid
Objective: To determine the rate constant and activation energy for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.
Materials:
-
Substituted benzoic acid (e.g., this compound)
-
Anhydrous alcohol (e.g., methanol)
-
Concentrated sulfuric acid (catalyst)
-
Standardized sodium hydroxide (B78521) solution (for titration)
-
Phenolphthalein (B1677637) indicator
-
Quenching solution (e.g., ice-cold water)
-
Thermostated water bath or reaction block
-
Magnetic stirrer and stir bars
-
Burette, pipettes, and volumetric flasks
-
Reaction flasks with reflux condensers
Procedure:
-
Reaction Setup: In a series of reaction flasks, place a known concentration of the substituted benzoic acid in the anhydrous alcohol.
-
Temperature Control: Place the flasks in a thermostated bath set to the desired temperature (e.g., 25°C, 35°C, 45°C). Allow the solutions to reach thermal equilibrium.
-
Initiation of Reaction: Add a known amount of concentrated sulfuric acid to each flask to initiate the esterification reaction. Start a timer immediately after the addition of the catalyst.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a flask containing a known volume of ice-cold water. This stops the reaction by diluting the reactants and catalyst.
-
Titration: Titrate the unreacted carboxylic acid in the quenched sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis:
-
Calculate the concentration of the carboxylic acid at each time point.
-
Plot the natural logarithm of the concentration of the carboxylic acid versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (k').
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Visualizations
Logical Workflow for a Kinetic Study
The following diagram illustrates the logical workflow for conducting a kinetic study of an esterification reaction.
Caption: Workflow for a kinetic study of esterification.
Signaling Pathway of Acid-Catalyzed Esterification
The following diagram illustrates the signaling pathway for the Fischer esterification of a carboxylic acid with an alcohol, catalyzed by a strong acid.
References
A Comparative Guide to the Reactivity of 3-Bromo-4-chlorobenzoic Acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 3-Bromo-4-chlorobenzoic acid based on Density Functional Theory (DFT) principles. While direct experimental and computational studies on this specific molecule are limited in published literature, this document extrapolates and compares its expected behavior against other well-studied halogenated benzoic acids. The insights are derived from established electronic and steric effects, supported by data from DFT studies on analogous compounds.
Introduction to Reactivity Analysis
This compound is a polysubstituted aromatic compound with multiple reactive sites. Its unique substitution pattern—a meta-directing carboxylic acid group, a bromine atom, and a chlorine atom—creates a distinct electronic landscape that governs its reactivity in various chemical transformations, including electrophilic substitution, nucleophilic substitution, and cross-coupling reactions.
Computational chemistry, particularly DFT, serves as an indispensable tool for predicting molecular structure, reactivity, and spectroscopic properties.[1] By calculating various molecular descriptors, DFT allows for a comparative assessment of reactivity trends across a series of related molecules.
Standard Computational Protocol
The insights and data presented are based on methodologies commonly employed for halogenated aromatic acids in the scientific literature. These protocols provide reliable and reproducible results for predicting molecular geometries, vibrational frequencies, and electronic properties.
Typical Experimental Protocol (Computational):
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1]
-
Basis Set: 6-311++G(d,p) is a flexible, split-valence basis set with diffuse functions (++) and polarization functions (d,p) that is well-suited for describing anions and systems with lone pairs, such as halogenated compounds.[2][3][4]
-
Solvent Effects: Often modeled using the Polarizable Continuum Model (PCM) to simulate the influence of a solvent environment on molecular properties and reactivity.[5]
-
Analysis: Calculations typically include geometry optimization, frequency analysis (to confirm a true energy minimum), and calculation of electronic properties such as molecular orbitals (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP).
Caption: A generalized workflow for analyzing molecular properties using DFT.
Comparative Reactivity Analysis
The reactivity of halogenated aromatic acids can be compared based on several key factors: the nature of the halogen, electronic effects of the substituents, and steric hindrance.[6]
Global reactivity descriptors predict the overall chemical reactivity of a molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller HOMO-LUMO gap generally implies higher chemical reactivity.[7]
For halogenated acids, reactivity is influenced by the electronegativity and size of the halogens. While specific values for this compound are not available, we can infer trends by comparing it with related molecules. The presence of two electron-withdrawing halogens is expected to lower the HOMO-LUMO gap compared to benzoic acid itself, suggesting increased reactivity.
| Compound | Key Substituents | Expected HOMO-LUMO Gap Trend | Implied Global Reactivity |
| Benzoic Acid | -COOH | Highest | Lowest |
| 4-Chlorobenzoic Acid | -COOH, -Cl | Intermediate | Intermediate |
| 4-Bromobenzoic Acid | -COOH, -Br | Intermediate | Intermediate |
| This compound | -COOH, -Br, -Cl | Lowest | Highest |
Table 1. Predicted trends in the HOMO-LUMO gap and global reactivity for selected benzoic acids. A smaller gap correlates with higher reactivity.
The positions of the bromine, chlorine, and carboxylic acid groups dictate the most probable sites for chemical attack.
-
Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating, meta-directing group. The existing halogens are also deactivating but ortho-, para-directing. The combined effect makes further electrophilic substitution on the ring challenging. The most likely positions for attack would be C2 and C6, which are ortho to the carboxylic acid group, but steric hindrance and electronic deactivation are significant hurdles.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the carboxyl group and halogens makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogens (C3 and C4).
-
Acidity (pKa): The presence of two electron-withdrawing halogens is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to benzoic acid or mono-halogenated benzoic acids, as they help stabilize the resulting carboxylate anion.
Caption: Key reactive sites on the this compound molecule.
For synthetic applications, particularly in drug development, the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is of paramount importance. The reactivity of carbon-halogen bonds in the rate-determining oxidative addition step typically follows the order C–I > C–Br > C–Cl > C–F.[6] This trend is due to decreasing bond strength down the group.
| Bond Type | Relative Bond Strength | Expected Reactivity in Oxidative Addition |
| C–Cl | Strongest | Low |
| C–Br | Weaker | High |
Table 2. Comparison of C-Br and C-Cl bond reactivity in cross-coupling reactions.
This difference allows for selective functionalization. It is highly probable that the C-Br bond at the C3 position will react preferentially under standard cross-coupling conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This makes this compound a potentially valuable building block for the synthesis of complex, polysubstituted molecules.[1]
Conclusion
Based on established principles and comparative data from DFT studies of analogous molecules, this compound is predicted to be a highly reactive and synthetically versatile molecule. Its key features include:
-
Enhanced Acidity: The combined electron-withdrawing effects of bromine and chlorine likely render the carboxylic acid group more acidic than in mono-halogenated benzoic acids.
-
High Global Reactivity: The molecule is expected to have a relatively small HOMO-LUMO gap, suggesting higher overall reactivity.
-
Selective Reactivity in Cross-Coupling: The C-Br bond is predicted to be significantly more reactive than the C-Cl bond, enabling sequential, site-selective functionalization, a crucial attribute for the efficient synthesis of complex target molecules in drug discovery and materials science.
Further dedicated DFT calculations and experimental validation are necessary to provide precise quantitative data for this compound. However, this comparative guide offers a robust framework for predicting its chemical behavior and guiding its application in research and development.
References
- 1. This compound | 42860-10-6 | Benchchem [benchchem.com]
- 2. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-chlorobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-4-chlorobenzoic acid is critical to ensure laboratory safety and environmental protection. This halogenated organic compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to established protocols is mandatory to mitigate risks and comply with regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][4]
Step-by-Step Disposal Protocol
-
Segregation: this compound is a halogenated organic acid. It must be segregated from other waste streams, particularly non-halogenated organic waste, inorganic waste, and bases.[5] Never mix this compound with other chemicals in the same waste container.
-
Container Selection: Use a designated, properly labeled hazardous waste container for halogenated organic solids.[5] The container must be made of a material compatible with the chemical and have a secure, tightly closing lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Collection: Carefully transfer the this compound waste into the designated container. Avoid creating dust.[4] For any residual material on equipment, decontaminate the surfaces before reuse. Contaminated clothing should be removed and washed before reuse.[4]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[4]
-
Disposal: Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor.[4][6] Disposal of halogenated organic wastes typically involves incineration at a regulated hazardous waste facility.[5]
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal, were found in the provided search results. Disposal regulations are typically based on the classification of the waste as a halogenated organic compound.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Bromo-4-chlorobenzoic acid (CAS No. 42860-10-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The signal word for this chemical is "Warning".[1][3]
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Goggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated and aromatic hydrocarbons.[4] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Discard gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter (such as a dust mask type N95) is recommended when handling the solid compound, especially if dust may be generated or when working outside of a fume hood.[4] All respirator use must be in accordance with a documented respiratory protection program. |
Operational Plan: Handling and Use
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Standard Operating Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) thoroughly.[4]
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This should be performed in a chemical fume hood.[4]
-
Handling: Use appropriate laboratory equipment, such as spatulas and forceps, to handle the solid material.[4] Avoid creating dust.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It should be stored locked up.[1][6] Incompatible materials include strong oxidizing agents and bases.[6]
Disposal Plan
Waste Chemical Disposal:
-
Dispose of this compound and its container at a licensed and approved waste disposal facility.[6][7] Disposal must be in accordance with all local, regional, and national regulations.
Contaminated Materials:
-
Any PPE or other materials that become contaminated during handling or spill clean-up should be placed in a sealed, labeled container and disposed of as hazardous waste.[7]
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][6] Remove and wash contaminated clothing before reuse.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
Spill Clean-up:
-
For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[6]
-
Avoid breathing in the dust.
-
Ensure the clean-up is conducted by trained personnel wearing appropriate PPE.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. fishersci.ca [fishersci.ca]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
